molecular formula C4H9NNa2O7S2 B1323448 Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt CAS No. 133986-51-3

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt

Cat. No.: B1323448
CAS No.: 133986-51-3
M. Wt: 293.2 g/mol
InChI Key: JIJSGQYJSRWCLG-UHFFFAOYSA-L
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Description

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt is a useful research compound. Its molecular formula is C4H9NNa2O7S2 and its molecular weight is 293.2 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

disodium;2-[hydroxy(2-sulfonatoethyl)amino]ethanesulfonate
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InChI

InChI=1S/C4H11NO7S2.2Na/c6-5(1-3-13(7,8)9)2-4-14(10,11)12;;/h6H,1-4H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JIJSGQYJSRWCLG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])N(CCS(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9NNa2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30890456
Record name Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2)
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Molecular Weight

293.2 g/mol
Source PubChem
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Physical Description

Liquid
Record name Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2)
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CAS No.

133986-51-3
Record name Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2)
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Record name Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2)
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Record name Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2)
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Record name disodium 2-[N-hydroxy-N-(2-sulfonatoethyl)amino]ethane-1-sulfonate
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Record name Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2)
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Foundational & Exploratory

An In-Depth Technical Guide to Ethanesulfonic Acid, 2,2'-(hydroxyimino)bis-, Disodium Salt (CAS 133986-51-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt, a molecule of interest for its potential chelating properties. Given the limited direct research on this specific compound (CAS 133986-51-3), this document synthesizes foundational chemical principles with data from structurally related compounds to offer a robust framework for future investigation and application development.

Section 1: Foundational Chemistry and Physicochemical Properties

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt, also known as disodium N,N-bis(sulfonatoethyl)hydroxylamine, is a bifunctional molecule featuring a central hydroxylamine core flanked by two ethanesulfonate arms. This unique structure imparts specific chemical characteristics that are critical to its function.

Molecular Structure and Key Functional Groups

The core of the molecule is a hydroxylamine (-N(OH)-) group, which is known for its ability to coordinate with metal ions. The presence of two ethanesulfonate (-CH₂CH₂SO₃⁻) groups confers high water solubility and introduces strong anionic character to the molecule. The disodium salt form ensures its stability and ease of use in aqueous solutions.

PropertyValueSource
CAS Number 133986-51-3
Molecular Formula C₄H₉NNa₂O₇S₂
Molecular Weight 293.23 g/mol
Water Solubility 678 g/L at 20°C
Boiling Point 100°C (at 101,325 Pa)
Storage Sealed in a dry environment at room temperature.
The Chemistry of Chelation: A Mechanistic Perspective

The primary proposed mechanism of action for this compound is metal ion chelation. The hydroxylamine and sulfonate groups can act as ligands, donating lone pairs of electrons to form coordinate bonds with a central metal ion. This creates a stable, water-soluble complex, effectively sequestering the metal ion from its environment. The bidentate or potentially tridentate nature of the chelation (involving the nitrogen and oxygen of the hydroxylamine and potentially the sulfonate oxygens) would contribute to the stability of the resulting metal complex.

Chelation_Mechanism cluster_0 Chelation Process cluster_1 Key Functional Groups Metal Metal Ion (Mⁿ⁺) Complex Stable Metal-Chelator Complex Metal->Complex Coordination Bonds Formed Chelator Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt Chelator->Complex Ligand Donation Hydroxylamine Hydroxylamine (-N(OH)-) (Primary Binding Site) Hydroxylamine->Chelator Sulfonate Ethanesulfonate (-SO₃⁻) (Enhances Solubility & Stability) Sulfonate->Chelator

Figure 1: Proposed chelation mechanism.

The high affinity of hydroxylamine-containing ligands for hard metal ions, such as Fe³⁺, Al³⁺, and Ga³⁺, is well-documented.[1] This suggests that Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt could be a potent chelator for these and other biologically relevant metal ions.

Section 2: Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of hydroxylamine with two equivalents of a suitable ethanesulfonate precursor, such as 2-chloroethanesulfonyl chloride, under basic conditions. The reaction would proceed via nucleophilic substitution.

Synthesis_Pathway cluster_0 Proposed Synthesis of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt Reactant1 Hydroxylamine (NH₂OH) Intermediate N,N-bis(2-haloethyl)hydroxylamine Reactant1->Intermediate Nucleophilic Substitution Reactant2 2-Haloethanesulfonyl halide (e.g., 2-chloroethanesulfonyl chloride) Reactant2->Intermediate Sulfonation Sulfonation (e.g., with Na₂SO₃) Intermediate->Sulfonation Product Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt Sulfonation->Product

Figure 2: A plausible synthetic route.

Experimental Protocol (Hypothetical):

  • Step 1: Formation of the Hydroxylamine Intermediate. In a cooled, inert atmosphere reaction vessel, dissolve hydroxylamine hydrochloride in a suitable solvent (e.g., methanol). Add a base, such as sodium hydroxide, to generate free hydroxylamine. Slowly add two molar equivalents of 2-chloroethanesulfonyl chloride while maintaining a low temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 2: Sulfonation. Once the formation of the N,N-bis(2-chloroethyl)hydroxylamine intermediate is complete, introduce a solution of sodium sulfite (Na₂SO₃). This will displace the chloride ions with sulfonate groups. The reaction may require heating to proceed at a reasonable rate.

  • Step 3: Isolation and Purification. After the reaction is complete, the product can be isolated by precipitation or crystallization. Purification can be achieved by recrystallization from a suitable solvent system.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized compound would rely on a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the carbon-hydrogen framework and the connectivity of the ethanesulfonate groups to the nitrogen atom. The chemical shifts of the protons and carbons adjacent to the nitrogen and sulfur atoms would provide key structural information.[2][3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) could be employed to study its fragmentation pattern, providing further structural insights.[4][5]

  • Chromatography: High-performance liquid chromatography (HPLC), particularly using a hydrophilic interaction liquid chromatography (HILIC) column, would be suitable for assessing the purity of this polar, ionic compound.[6]

Section 3: Potential Applications in Research and Drug Development

The unique combination of a strong chelating moiety and high water solubility suggests several potential applications for Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt.

Metal Ion Sequestration and Toxicology Studies

The primary application lies in its ability to chelate metal ions. This could be valuable in various research contexts:

  • In vitro studies: As a tool to control the concentration of free metal ions in cell culture media or enzymatic assays.

  • Toxicology research: To investigate the role of specific metal ions in cellular toxicity pathways.

Drug Formulation and Delivery

The sulfonated nature of the molecule could be leveraged in drug development. Sulfonate groups are often incorporated into drug molecules to improve their solubility and pharmacokinetic properties.[7] While this compound itself may not be a therapeutic agent, its chelating properties could be exploited in drug delivery systems. For instance, it could be used to encapsulate metal-based drugs, potentially improving their stability and targeting.

Development of Novel Therapeutics

Chelation therapy is a recognized treatment for metal overload disorders.[8] The high affinity of hydroxylamine-based chelators for iron suggests that this compound could be investigated as a potential therapeutic for conditions like beta-thalassemia, where chronic blood transfusions lead to iron overload. Further research would be needed to assess its efficacy and safety profile for such applications.

Section 4: Safety, Handling, and Stability

Hazard Identification

Based on available supplier safety data, Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[9]

  • Hazard Statements: H319 (Causes serious eye irritation).[9]

  • Precautionary Statements: P264, P280, P305+P351+P338, P337+P313.[9]

Handling and Storage

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[9]

Stability and Reactivity

N,N-disubstituted hydroxylamines can be susceptible to oxidation.[10] Therefore, it is advisable to store the compound away from strong oxidizing agents. The stability of lithiated N,O-disubstituted hydroxylamines has been shown to be dependent on the solvent, with decreased stability in non-coordinating solvents.[11] While this specific compound is a disodium salt and not lithiated, this suggests that its stability in different solvent systems should be considered in experimental design.

Section 5: Future Directions and Conclusion

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt represents a promising yet understudied chelating agent. Its unique structural features warrant further investigation to fully elucidate its potential.

Key areas for future research include:

  • Definitive Synthesis and Characterization: Development and validation of a reliable synthetic protocol and comprehensive spectroscopic and chromatographic characterization.

  • Metal Ion Binding Studies: Quantitative determination of the binding affinities and selectivity for a range of biologically and environmentally relevant metal ions.

  • In Vitro and In Vivo Efficacy and Toxicity: Evaluation of its biological activity and safety profile in relevant cell-based and animal models.

  • Exploration of Therapeutic Applications: Investigation of its potential as a therapeutic agent for metal overload disorders or as a component of advanced drug delivery systems.

References

  • Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors. (2012). PMC. [Link]

  • Stability test of the lithiated N,O-disubstituted hydroxylamines 176-178 and 180. (n.d.). ResearchGate. [Link]

  • NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. (n.d.). ResearchGate. [Link]

  • Chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA): synthesis, characterization, and equilibrium studies of the free ligands and their Mg2+, Ca2+, Cu2+, and Fe3+ chelates. (n.d.). PubMed. [Link]

  • Preparation of sulfo-N-hydroxysuccinimide salts. (n.d.).
  • The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. (2022). NIH. [Link]

  • N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid in iron chelating therapy. (n.d.).
  • Functionalization of different polymers with sulfonic groups as a way to coat them with biomimetic apatite layer. (2025). ResearchGate. [Link]

  • Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS. (n.d.). NIH. [Link]

  • Molecular structure of the chelating agents: N,N... (n.d.). ResearchGate. [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (n.d.). NIH. [Link]

  • Oxidative Syntheses of N,N-Dialkylhydroxylamines. (2024). The Journal of Organic Chemistry. [Link]

  • Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. (n.d.). CHIMIA. [Link]

  • Method for preparing ethanesulfonic acid nintedanib. (n.d.).
  • NMR Identification and MS Conformation of the Scopolamine Neurotoxin. (n.d.). DTIC. [Link]

  • A bis(3-hydroxy-4-pyridinone)-EDTA derivative as a strong chelator for M3+ hard metal ions: complexation ability and selectivity. (2009). PubMed. [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). MDPI. [Link]

  • Chelating agents as coating molecules for iron oxide nanoparticles. (n.d.). ResearchGate. [Link]

  • Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. (n.d.). NIH. [Link]

  • Chelation Ability of Spironaphthoxazine With Metal Ions in Silica Gel. (2012). PubMed. [Link]

  • Chemistry and applications of chelating agents in flotation and flocculation. (n.d.). Oulu.fi. [Link]

  • NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. (n.d.). PubMed. [Link]

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Methodological & Application

Application Note: Formulating High-Performance Acid Copper Electroplating Solutions Using DESHA as a Novel Leveling Agent

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Abstract

Acid copper electroplating is a cornerstone technology for creating high-reliability interconnects in modern electronics, from printed circuit boards (PCBs) to advanced semiconductor packaging. The performance of the plating bath is critically dependent on a synergistic blend of organic additives. This guide provides a comprehensive technical overview and detailed protocols for formulating an acid copper plating solution utilizing N,N-diethyl-N'-hydroxy-N'-ethyl-sulfamide (DESHA) as a high-performance leveling agent. We will explore the fundamental chemistry of the plating bath, the specific roles of suppressors, accelerators, and levelers, and the proposed mechanism by which DESHA achieves superior surface uniformity. This document is designed to provide researchers and engineers with the foundational knowledge and practical steps required to develop, optimize, and control a robust copper plating process.

Introduction: The Critical Role of Organic Additives in Copper Electroplating

The electrodeposition of copper from an acidic copper sulfate bath is a fundamental process in electronics manufacturing.[1][2] Its primary applications include the metallization of through-holes and the filling of microvias and trenches in PCBs and integrated circuits.[3][4][5][6][7] Achieving a copper deposit that is uniform, void-free, bright, and ductile is impossible without the precise control afforded by organic additives.[3][8][9] These additives, typically used at parts-per-million (ppm) concentrations, govern the local deposition rate to achieve desired topographical results, such as the "superconformal" or "bottom-up" filling of high-aspect-ratio features.[10][11]

A modern acid copper plating bath relies on a carefully balanced, three-component organic additive system:

  • Suppressors (Carriers): These are typically large polymers, like polyethylene glycol (PEG), that adsorb on the cathode surface, forming a barrier that inhibits copper deposition.[3]

  • Accelerators (Brighteners): These are sulfur-containing molecules, such as bis(3-sulfopropyl) disulfide (SPS), that compete with the suppressor and accelerate copper deposition, particularly in areas where the suppressor film is weaker.[10][12]

  • Levelers: These are often nitrogen- or oxygen-containing organic compounds that act as convection-sensitive inhibitors. They preferentially adsorb on surface protrusions and areas of high current density, suppressing growth in these regions to allow recessed areas to "catch up," resulting in a smooth, level surface.[10][13][14]

This application note focuses on the integration of DESHA (N,N-diethyl-N'-hydroxy-N'-ethyl-sulfamide) , a novel compound designed to function as a highly effective leveling agent. Its unique structure, incorporating both sulfamide and hydroxylamine functionalities, offers a powerful means of controlling deposit morphology and achieving superior throwing power and leveling.

Foundational Chemistry of the Acid Copper Bath

Before introducing the organic additives, it is crucial to establish the basic electrolyte solution, often referred to as the Virgin Makeup Solution (VMS).[3] This solution provides the source of copper ions and the necessary conductivity for the electroplating process.

ComponentChemical FormulaTypical Concentration RangeFunction
Copper Source Copper Sulfate (pentahydrate)75 - 225 g/LProvides Cu²⁺ ions for deposition.[15]
Electrolyte Sulfuric Acid50 - 250 g/LIncreases solution conductivity and prevents precipitation of copper hydroxides.[15][16]
Halide Ion Chloride (from HCl or NaCl)30 - 90 mg/L (ppm)Acts as a co-factor, essential for the function of both suppressors and accelerators.[10]

The Synergistic Additive System: Mechanism of Superconformal Filling

The remarkable ability of modern plating baths to fill microscopic trenches and vias from the bottom up is a result of the competitive adsorption and interaction between the three classes of organic additives. This mechanism, often termed Curvature Enhanced Accelerator Coverage (CEAC), is fundamental to understanding the role of a leveler like DESHA.

  • Initial State: The suppressor (PEG), in conjunction with chloride ions, forms a potent inhibiting layer over the entire cathode surface, including the top, sidewalls, and bottom of a via.

  • Accelerator Accumulation: The accelerator (SPS) is a smaller molecule that diffuses into the via. Due to the geometric confinement at the bottom of the feature, its surface concentration gradually increases, displacing the suppressor layer and locally accelerating copper deposition.[10][11]

  • Leveler Action: As the deposit grows and the feature begins to fill, the leveler (DESHA) comes into play. It preferentially adsorbs at the "shoulders" and top surface of the via, where mass transport and current density are highest. This prevents overplating and the formation of "bumps" or "mounds" at the feature opening, ensuring a planar surface.[10][13]

The diagram below illustrates this complex interplay of components during the filling of a microvia.

Caption: Synergistic action of additives in a microvia.

Protocol: Preparation of a DESHA-Based Copper Plating Bath

This protocol details the preparation of a 1-liter laboratory-scale acid copper plating bath.

4.1 Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • CRITICAL: Always add acid to water slowly and carefully, never the other way around, as this can cause a violent exothermic reaction.

  • Work in a well-ventilated area or a fume hood.

4.2 Materials and Reagents

ComponentExample ConcentrationAmount for 1 L Bath
Deionized (DI) Water-~800 mL initially
Sulfuric Acid (98%)100 g/L54.3 mL
Copper Sulfate, Pentahydrate150 g/L150.0 g
Hydrochloric Acid (37%)60 mg/L Cl⁻0.16 mL
Suppressor (e.g., PEG, MW 3350)300 mg/L0.3 g
Accelerator (e.g., SPS)5 mg/L0.005 g
Leveler (DESHA) 10 mg/L 0.010 g

4.3 Step-by-Step Preparation Protocol

  • Acid Dilution: Add approximately 700 mL of DI water to a 1-liter beaker with a magnetic stir bar. Slowly and with constant stirring, add 54.3 mL of concentrated sulfuric acid to the water. The solution will heat up. Allow it to cool to near room temperature.

  • Dissolve Copper Sulfate: While stirring the cooled acid solution, slowly add the 150.0 g of copper sulfate pentahydrate. Continue stirring until all crystals are fully dissolved. The solution should be a clear, bright blue.

  • Add Chloride: Using a micropipette, add 0.16 mL of concentrated hydrochloric acid to the solution. Stir for 5 minutes.

  • Add Organic Additives:

    • Add the 0.3 g of the suppressor (PEG). Stir until fully dissolved.

    • Add the 0.005 g of the accelerator (SPS). Stir until fully dissolved.

    • Add the 0.010 g of the leveler (DESHA). Stir for at least 15 minutes to ensure it is fully dissolved and incorporated.

  • Final Volume Adjustment: Carefully transfer the solution to a 1-liter volumetric flask. Rinse the beaker with small amounts of DI water and add the rinsings to the flask. Bring the final volume to the 1 L mark with DI water.

  • Final Mixing: Stopper the flask and invert it several times to ensure homogeneity. The bath is now ready for evaluation.

Performance Evaluation and Quality Control Protocol

A newly formulated bath must be validated to ensure it performs as expected. The Hull cell is an indispensable tool for this purpose.[17]

5.1 Hull Cell Analysis Protocol

The Hull cell is a trapezoidal plating cell that allows for the evaluation of deposit appearance over a wide, predictable range of current densities on a single test panel.

  • Setup: Place a 267 mL Hull cell on a magnetic stirrer. Pour the newly prepared DESHA-based plating solution into the cell. Insert a phosphorized copper anode.

  • Panel Preparation: Take a polished brass or steel Hull cell panel. Clean it by wiping with a suitable solvent, followed by an alkaline electro-clean, and then a brief dip in a dilute acid solution to activate the surface. Rinse thoroughly with DI water between each step.

  • Plating: Insert the clean panel into the cell. Connect the anode and cathode (the panel) to a rectifier. Apply a total current of 2 Amperes for 5 minutes with moderate agitation.

  • Evaluation: After plating, remove the panel, rinse with DI water, and dry. Observe the appearance of the copper deposit across the panel.

    • High Current Density End (closest to anode): Should be semi-bright to matte. A burnt or powdery deposit indicates an issue with additive balance or excessive current.

    • Mid-to-Low Current Density Range: This is the target operating range. The deposit should be bright, smooth, and uniform. The exceptional leveling provided by DESHA should be evident here as a mirror-like finish.

    • Extreme Low Current Density End (farthest from anode): The deposit may be hazy or less bright, which is typical.

5.2 Workflow for Formulation and Optimization

The following diagram outlines the iterative process of formulating, testing, and optimizing a plating bath.

G A 1. Formulate VMS (CuSO₄, H₂SO₄, HCl) B 2. Add Organic Suite (Suppressor, Accelerator, DESHA) A->B C 3. Perform Hull Cell Test B->C D 4. Analyze Panel (Brightness, Leveling, Burning) C->D E Deposit Quality Acceptable? D->E F 5. Adjust Additive Ratios (e.g., increase/decrease DESHA) E->F No G 6. Production-Ready Bath E->G Yes F->C

Caption: Workflow for plating bath formulation and optimization.

Proposed Mechanism of Action for DESHA

The efficacy of DESHA as a leveling agent can be attributed to its distinct chemical structure. The molecule contains multiple electronegative nitrogen and oxygen atoms within its sulfamide and hydroxylamine groups. These sites can act as powerful ligands, enabling the molecule to adsorb onto the copper surface, particularly at sites with a higher positive charge density (protrusions).

This adsorption is believed to be potential-dependent and mass-transport-controlled. In areas of high convection, such as the outer surface and corners of features, the flux of DESHA to the surface is high, leading to strong localized inhibition of copper deposition. Conversely, in recessed areas with restricted convection, the DESHA concentration is lower, allowing the accelerator (SPS) to dominate and promote deposition. This differential inhibition is the essence of leveling and is crucial for achieving a planar copper deposit.[10][13]

Conclusion

The formulation of a high-performance acid copper plating bath is a complex interplay of basic chemistry and the synergistic action of specialized organic additives. The introduction of DESHA as a leveling agent offers a significant advancement in achieving superior deposit uniformity and planarity, which are critical for the reliability of next-generation electronic devices. By following the detailed protocols for formulation and evaluation outlined in this guide, researchers and engineers can effectively harness the capabilities of this novel additive system. The key to success lies in methodical preparation, rigorous performance testing via Hull cell analysis, and a fundamental understanding of the cooperative mechanism between the suppressor, accelerator, and the DESHA leveler.

References

  • Synthesis and Evaluation of Organic Additives for Copper Electroplating of Interconnects - Journal of Electrochemistry. (2023-01-07).
  • Electroplated Copper Additives for Advanced Packaging: A Review - PMC - PubMed Central.
  • Categories of electroplating additives and their applications. - Hopax Fine Chemicals. (2021-08-31).
  • Leveler compound for copper plating baths - Google Patents. EP1371757A1.
  • Copper Plating FAQ - first set.
  • Copper Plating Intermediates - Electroplating / Alfa Chemistry.
  • Synthesis and Application of N,N-Diethylhydroxylamine - ChemicalBook. (2022-08-22).
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  • Copper Plating bath formulation - Google Patents. US7857961B2.
  • Brightener and Leveller - Scribd.
  • Electroplated Copper Additives for Advanced Packaging: A Review - ACS Omega.
  • PCB Via Filling Techniques Designers Should Know - Sierra Circuits. (2024-03-05).
  • Copper Plating of the PCB Board - JLCPCB. (2024-09-25).
  • Reliable Acid Copper Plating for Metallization of PCB - Technic.
  • Analysis of copper plating baths - IEEE Xplore. (1998-10-21).
  • Effect of organic additives on copper electrodeposition in the manufacture of printed boards. (2023-01-30).
  • PCB Through Hole vs PCB Via Filling Hole - Wonderful PCB.
  • How to perform chemical analysis on electroplating solution - Hebei Ruisite Precision Technology Co., Ltd. (2025-06-09).
  • PCB Vias Filling - Conductive, Non-Conductive, and Copper-Plated Shut.
  • Via Filling in PCB Manufacturing: Complete Guide to Types and Process - PCBMay. (2025-10-06).
  • Additive Behavior during Copper Electrodeposition in Solutions Containing Cl − , PEG, and SPS - Semantic Scholar. (2003-06-01).

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Application Notes and Protocols for Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt in Semiconductor Metallization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential application of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt (CAS 133986-51-3) as an additive in copper electroplating baths for semiconductor metallization. While specific proprietary formulations are closely guarded within the industry, this document synthesizes established principles of electrochemical deposition and the known functions of related chemical moieties to propose a role for this compound. The guide outlines its potential mechanism of action, provides detailed protocols for its evaluation as a leveling agent or suppressor, and presents a framework for data analysis and interpretation.

Introduction: The Critical Role of Additives in Semiconductor Metallization

The relentless drive for miniaturization in the semiconductor industry necessitates the precise fabrication of complex, high-aspect-ratio copper interconnects.[1] The damascene process, a cornerstone of modern semiconductor manufacturing, relies on the electrodeposition of copper to fill intricate trenches and vias in dielectric materials.[2][3] Achieving void-free, uniform copper fill is paramount for device performance and reliability.[4] This is accomplished through the meticulous control of the electroplating bath chemistry, which includes a sophisticated blend of organic additives.[5] These additives, typically categorized as suppressors, accelerators, and levelers, work in concert to modulate the local deposition rate of copper, ensuring "bottom-up" filling of features.[6]

Suppressors, often high-molecular-weight polymers like polyethylene glycol (PEG), adsorb on the wafer surface, creating a barrier that inhibits copper deposition.[2] Accelerators, such as disulfide or thiol-based compounds like 3-mercapto-1-propanesulfonate (MPS) and bis-(3-sodiumsulfopropyl) disulfide (SPS), counteract the effect of the suppressor and promote copper deposition, particularly at the bottom of features.[7][8] Levelers are crucial for achieving a planar copper deposit by selectively inhibiting deposition on protruding areas.[9][10]

This guide focuses on the potential role of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt, a compound with structural features suggesting its utility as a specialized additive in advanced copper electroplating baths.

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt: A Profile

While detailed application data for this specific compound in semiconductor metallization is not extensively published in open literature, its chemical structure provides valuable insights into its potential function.

Table 1: Properties of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt

PropertyValueSource
CAS Number 133986-51-3[11]
Molecular Formula C4H9NNa2O7S2[12]
Molecular Weight 293.23 g/mol [12]
Synonyms 2,2'-(hydroxyimino)bisethanesulfonic acid disodium salt, DESHA, SHS[12]

The molecule possesses two ethanesulfonate groups and a central hydroxyimino (-N(OH)-) functional group. The sulfonate groups confer high water solubility, a critical property for an electroplating bath additive. The hydroxyimino group is of particular interest, as oximes are known to be electrochemically active and can form complexes with metal ions.[1][13]

Proposed Mechanism of Action in Copper Electroplating

Based on its structure, Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt could function as either a leveling agent or a co-suppressor .

  • As a Leveling Agent: The nitrogen and oxygen atoms in the hydroxyimino group can chelate with copper ions at the electrode surface. This interaction may be more pronounced at sites of high current density, such as the top corners of trenches and vias. By forming a temporary inhibiting layer at these protrusions, the compound would slow down copper deposition, allowing the recessed areas to "catch up," resulting in a more planar surface.

  • As a Co-Suppressor: This compound could work in conjunction with primary suppressors like PEG. Its relatively smaller size might allow it to penetrate and stabilize the suppressor layer, particularly in regions of changing surface topography. The hydroxyimino group could interact with the suppressor polymer and the copper surface, enhancing the overall suppression effect.

The following diagram illustrates the proposed role of a leveling agent in the damascene process.

G cluster_0 Initial Stage cluster_1 Without Leveler cluster_2 With Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt (as a Leveler) Initial Deposition Copper deposition begins (conformal) Feature Dielectric Trench Initial Deposition->Feature Void Formation Faster deposition at top corners leads to void formation Feature_void Dielectric Trench Void Formation->Feature_void Void Void Leveling Action Additive adsorbs at high current density areas, inhibiting deposition Feature_level Dielectric Trench Leveling Action->Feature_level Bottom-up Fill Deposition accelerates at the bottom, achieving bottom-up fill Feature_level->Bottom-up Fill Initial Stage Initial Stage Without Leveler Without Leveler With Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt\n(as a Leveler) With Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt (as a Leveler)

Figure 1: Proposed mechanism of a leveling agent.

Experimental Protocols for Evaluation

To assess the efficacy of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt as a copper electroplating additive, a systematic approach is required. The following protocols provide a framework for this evaluation.

Preparation of Stock Solutions

Materials:

  • Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt (powder)

  • Deionized (DI) water (18 MΩ·cm)

  • Sterile, high-purity containers

Protocol:

  • Accurately weigh 1 g of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt.

  • Dissolve in 100 mL of DI water to create a 10 g/L stock solution.

  • Stir until fully dissolved.

  • Filter the solution through a 0.22 µm filter to remove any particulates.

  • Store in a clean, sealed container at room temperature.

Baseline Electroplating Bath Formulation

A standard acid copper plating bath serves as the foundation for testing the new additive.[5][14]

Table 2: Baseline Copper Electroplating Bath Composition

ComponentConcentrationPurpose
Copper (II) Sulfate (CuSO₄·5H₂O)40-60 g/LSource of copper ions
Sulfuric Acid (H₂SO₄)50-70 g/LProvides conductivity
Chloride Ions (Cl⁻)50-70 mg/LWorks with organic additives
Suppressor (e.g., PEG 8000)200-400 mg/LInhibits deposition
Accelerator (e.g., SPS)1-5 mg/LPromotes deposition

Protocol:

  • In a clean beaker, dissolve the copper sulfate in DI water.

  • Slowly add the sulfuric acid while stirring. Caution: This reaction is exothermic.

  • Add the chloride source (e.g., from a stock solution of HCl).

  • Add the suppressor and accelerator from their respective stock solutions.

  • Bring the final volume to 1 L with DI water.

Electrochemical Evaluation: Cyclic Voltammetry Stripping (CVS)

CVS is a powerful technique to determine the activity of additives in an electroplating bath.[2][15]

Equipment:

  • Potentiostat

  • Rotating disk electrode (RDE) assembly (e.g., platinum)

  • Three-electrode electrochemical cell

Protocol:

  • Baseline Measurement: Run a CVS scan in the baseline electroplating bath to establish a reference voltammogram.

  • Additive Titration: Incrementally add small aliquots of the Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt stock solution to the baseline bath.

  • Data Acquisition: After each addition, run a CVS scan and record the voltammogram.

  • Analysis: Monitor the changes in the plating and stripping peaks. A suppression of the plating current would indicate an inhibitory or leveling effect.

The following diagram outlines the CVS workflow.

G cluster_0 CVS Workflow A Prepare Baseline Electroplating Bath B Run Baseline CVS Scan A->B C Add Aliquot of Test Additive B->C D Run CVS Scan C->D E Analyze Change in Voltammogram D->E E->C Next aliquot F Repeat C-E for Titration Curve E->F

Figure 2: Cyclic Voltammetry Stripping (CVS) workflow.
Wafer-Level Plating and Analysis

Materials:

  • Patterned silicon wafers with trenches and vias

  • Electroplating tool

  • Scanning Electron Microscope (SEM)

  • Focused Ion Beam (FIB)

Protocol:

  • Prepare several electroplating baths: a baseline bath and baths with varying concentrations of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt.

  • Plate the patterned wafers under controlled conditions (current density, temperature, and agitation).[16]

  • After plating, perform cross-sectional analysis of the filled features using SEM and FIB.

  • Analysis:

    • Examine the fill performance for voids, seams, and overburden thickness.

    • Measure the degree of planarity of the copper deposit.

    • Compare the results from the baths containing the test additive to the baseline.

Table 3: Example Data for Wafer-Level Plating Analysis

Additive Concentration (mg/L)Overburden Thickness (nm)Voiding PercentagePlanarity (Surface Roughness, nm)
0 (Baseline)3005%50
102502%35
20220<1%20
30210<1%18

Conclusion

While direct application protocols for Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt in semiconductor metallization are not publicly detailed, its chemical structure strongly suggests its potential as a valuable additive in copper electroplating baths. The sulfonic acid groups ensure solubility, while the hydroxyimino moiety provides a potential mechanism for interaction with the copper surface and other bath components to function as a leveling agent or a co-suppressor. The experimental framework provided in this guide offers a systematic approach to evaluating its performance and elucidating its precise role in achieving the demanding requirements of advanced semiconductor manufacturing.

References

  • EP1371757A1 - Leveler compound for copper plating baths - Google P
  • Polyquaternium-2: A New Levelling Agent for Copper Electroplating from Acidic Sulphate Bath | Request PDF - ResearchGate. (URL: [Link])

  • Novel Pyridine Oxime-Based Complexing Agents for Enhanced Corrosion Resistance in Zinc–Nickel Alloy Electroplating: Mechanisms and Applications - MDPI. (URL: [Link])

  • Electroplating Intermediates - Alcatraz Chemicals. (URL: [Link])

  • Electroplated Copper Additives for Advanced Packaging: A Review | ACS Omega. (URL: [Link])

  • ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya. (URL: [Link])

  • Electroreduction of aromatic oximes: diprotonation, adsorption, imine formation, and substituent effects - PubMed. (URL: [Link])

  • Detection of Suppressor Breakdown Contaminants in Copper Plating Baths P. Bratin, G. Chalyt, A. Kogan. M. Pavlov, M. J. Perpich. (URL: [Link])

  • amending Regulation (EU) No 1387/2013 suspending the autonomous Common Customs Tariff duties on certain agricultural and industrial products - Legislation.gov.uk. (URL: [Link])

  • JP2001073182A - Improved acidic copper electroplating solution - Google P
  • Influence of PUB2 on the Leveling Effect of Chip Copper Connection Electroplating: Mechanism and Applications | ACS Omega. (URL: [Link])

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  • Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed. (URL: [Link])

  • Determination of the Suppressor Additive in Acid Copper Plating Bath - LabRulez LCMS. (URL: [Link])

  • Characterization of additive systems for damascene Cu electroplating by the superfilling profile monitor. (URL: [Link])

  • What Is Electrochemical Deposition? - Chemistry For Everyone - YouTube. (URL: [Link])

  • Categories of electroplating additives and their applications. - Блог - Hopax Fine Chemicals. (URL: [Link])

  • Avis et communications de la Direction générale des douanes et droits indirects Avis aux importateurs de certains produits agr. (URL: [Link])

  • Copper Dual Damascene for Wafer-Level Packaging: Enabling Reliable, High-Density Interconnects - 3D InCites. (URL: [Link])

  • Ethanesulfonic acid, 2-((2-hydroxy-1,1-bis(hydroxymethyl)ethyl)amino)-, sodium salt (1:1). (URL: [Link])

  • What Is The Role Of Electrolyte In Electrodeposition? - Chemistry For Everyone - YouTube. (URL: [Link])

  • Ethanesulfonic acid, 2-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-, sodium salt (1:1) - Substance Details - EPA. (URL: [Link])

  • amending Regulation (EU) No 1387/2013 suspending the autonomous Common Customs Tariff duties on certain agricultural and industrial products - Legislation.gov.uk. (URL: [Link])

  • PIPES-2Na, Piperazine-N,N'-bis(2-ethanesulfonic acid) disodium salt - MySkinRecipes. (URL: [Link])

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  • 1_EN_annexe_proposition_part... (URL: [Link])

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"Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" in damascene process

Author: BenchChem Technical Support Team. Date: February 2026

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt: A Novel Leveling Agent for Advanced Damascene Copper Interconnects

Abstract

The relentless scaling of integrated circuits necessitates continuous innovation in the materials and processes used for fabricating copper interconnects. The damascene process, a cornerstone of modern semiconductor manufacturing, relies on a complex interplay of organic additives in the copper electroplating bath to achieve void-free filling of high-aspect-ratio features. This application note introduces Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt as a promising novel leveling agent for advanced damascene applications. We will explore its proposed mechanism of action, provide detailed protocols for its evaluation, and discuss its potential to enhance the planarity and reliability of copper interconnects.

Introduction to the Damascene Process

The damascene process is the standard method for fabricating copper interconnects in modern integrated circuits.[1] Unlike traditional subtractive etching processes, the damascene technique is an additive approach where trenches and vias are first etched into a dielectric layer.[1] A subsequent copper electroplating step fills these features, followed by a chemical-mechanical planarization (CMP) process to remove the excess copper, leaving behind the embedded copper wiring.

The success of the damascene process hinges on the "superfilling" or "bottom-up" filling of these features, which is achieved through the synergistic action of organic additives in the electroplating bath.[2] These additives are typically categorized as:

  • Accelerators (or Brighteners): These are typically sulfur-containing organic molecules that enhance the copper deposition rate, particularly at the bottom of features.[3]

  • Suppressors: These are high-molecular-weight polymers, like polyethylene glycol (PEG), that adsorb on the wafer surface, inhibiting copper deposition.[4]

  • Levelers: These compounds, often containing nitrogen, work in concert with suppressors to inhibit deposition on the top surfaces and around the feature openings, preventing the formation of "bumps" and ensuring a planar deposit.[5]

Achieving a delicate balance between these additives is critical for void-free filling and obtaining the desired final copper interconnect structure.

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt: A Candidate Leveling Agent

We propose the use of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt (CAS No. 133986-51-3) as a novel leveling agent in damascene copper electroplating.

Chemical Structure:

The unique molecular structure of this compound, featuring two ethanesulfonate groups and a central hydroxyimino moiety, suggests its potential as an effective leveler.

Proposed Mechanism of Action

We hypothesize that the leveling action of this molecule stems from the synergistic interplay of its functional groups:

  • Hydroxyimino Group (-N(OH)-): The nitrogen and oxygen atoms in the hydroxyimino group possess lone pairs of electrons, making them potential sites for coordination with copper ions (Cu²⁺ or Cu⁺) in the plating bath or direct adsorption onto the copper surface. This interaction is likely to be potential-dependent, becoming more pronounced at higher current densities typically found at the top corners and surfaces of the damascene features. This localized adsorption would inhibit copper deposition in these areas.

  • Ethanesulfonate Groups (-CH₂CH₂SO₃⁻): The two sulfonate groups impart excellent water solubility to the molecule, ensuring its availability in the electrolyte. Furthermore, sulfonate groups are known to interact with the copper surface and can contribute to the overall suppression effect, working in concert with the primary suppressor (e.g., PEG).

The proposed mechanism involves the convection-dependent adsorption of the molecule at protruding areas of the cathode. In regions of high mass transport, such as the top surface and around the openings of vias and trenches, a higher concentration of the leveling agent is maintained, leading to stronger suppression of copper deposition. Conversely, within the recessed features where mass transport is limited, the concentration of the leveler is lower, allowing the accelerator to dominate and promote bottom-up filling.

Experimental Protocols

To validate the efficacy of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt as a leveling agent, a series of electrochemical and morphological analyses are proposed.

Plating Bath Composition

A standard acidic copper electroplating bath serves as the baseline. The table below outlines the recommended composition.

ComponentConcentrationPurpose
Copper Sulfate (CuSO₄·5H₂O)40 g/LSource of copper ions
Sulfuric Acid (H₂SO₄)50 g/LProvides conductivity and acidity
Chloride Ions (Cl⁻)50 ppmSynergistic agent for suppressor
Polyethylene Glycol (PEG)300 ppmSuppressor
Bis(3-sulfopropyl) disulfide (SPS)5 ppmAccelerator
Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt 0.1 - 10 ppm Proposed Leveler
Electrochemical Evaluation: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to study the effect of additives on the copper deposition and stripping process.

Protocol:

  • Prepare the plating bath as described in Table 1, initially without the proposed leveler.

  • Use a three-electrode setup with a rotating disk electrode (RDE) as the working electrode (e.g., platinum or copper), a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Record a baseline CV scan in the additive-free bath.

  • Incrementally add the proposed leveler to the bath at concentrations ranging from 0.1 ppm to 10 ppm.

  • Record a CV scan at each concentration.

  • Analyze the voltammograms for changes in the onset potential of copper deposition, the peak current density, and the hysteresis between the forward and reverse scans. A shift in the deposition potential to more negative values and a decrease in the current density with increasing leveler concentration would indicate a suppressive/leveling effect.

Feature Filling Evaluation

The ultimate test of a leveling agent is its ability to promote bottom-up filling of damascene features.

Protocol:

  • Use patterned silicon wafers with trenches and vias of varying aspect ratios.

  • Electroplate the wafers in the fully formulated bath (including the proposed leveler) under galvanostatic conditions (constant current).

  • After a predetermined plating time, cross-section the samples.

  • Analyze the filling profile using a scanning electron microscope (SEM).

  • Quantify the "bump" height above the features and the presence of any voids or seams within the features. A successful leveling agent will result in a planar copper deposit with minimal bumping and complete, void-free filling.

Diagrams

Proposed Mechanism of Leveling Action

G cluster_0 High Mass Transport Region (Top Surface) cluster_1 Low Mass Transport Region (Inside Feature) Top_Surface Wafer Surface High_Leveler High Concentration of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt Top_Surface->High_Leveler Convection Feature_Bottom Bottom of Trench/Via Suppression Strong Suppression of Copper Deposition High_Leveler->Suppression Adsorption & Inhibition Low_Leveler Low Concentration of Leveler Feature_Bottom->Low_Leveler Diffusion Limited Accelerator_Dominance Accelerator (SPS) Dominates Low_Leveler->Accelerator_Dominance Bottom_Up Enhanced Bottom-Up Filling Accelerator_Dominance->Bottom_Up

Caption: Proposed mechanism of leveling action.

Experimental Workflow

G Bath_Prep Plating Bath Preparation CV_Analysis Cyclic Voltammetry Analysis Bath_Prep->CV_Analysis Feature_Fill Feature Filling Experiments Bath_Prep->Feature_Fill Data_Analysis Data Analysis & Conclusion CV_Analysis->Data_Analysis SEM_Analysis SEM Cross-Section Analysis Feature_Fill->SEM_Analysis SEM_Analysis->Data_Analysis

Caption: Experimental workflow for evaluation.

Conclusion

"Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" presents a compelling new candidate for a leveling agent in damascene copper electroplating. Its unique chemical structure, combining a coordinating hydroxyimino group with solubilizing sulfonate moieties, suggests a potent mechanism for controlling deposition rates at the wafer surface. The protocols outlined in this application note provide a comprehensive framework for validating its performance. Successful implementation of this novel leveler could lead to improved planarity, reduced defects, and enhanced reliability of copper interconnects in next-generation semiconductor devices. Further research is warranted to fully elucidate its electrochemical behavior and optimize its performance in combination with other plating additives.

References

  • Controlling Morphology and Wettability of Intrinsically Superhydrophobic Copper-Based Surfaces by Electrodeposition. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • MSA as a Supporting Electrolyte in Copper Electroplating for Filling of Damascene Trenches and Through Silicon Vias. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Damascene Process and Chemical Mechanical Planarization. (2011, October 19). UMD ECE Class Sites. Retrieved January 26, 2026, from [Link]

  • Damascene copper electroplating for chip. (n.d.). IEEE Xplore. Retrieved January 26, 2026, from [Link]

  • Electroplated Copper Additives for Advanced Packaging: A Review. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Roles of Additives in Damascene Copper Electropolishing. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Role of Additives in the Bright Copper Plating from Acid Copper Sulfate Bath and the History. (n.d.). The Electrochemical Society. Retrieved January 26, 2026, from [Link]

  • Electrodeposition, microstructure and characterization of high-strength, low-roughness copper foils with polyethylene glycol additives. (2024, December 3). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Chemical Mechanism of Suppression of Copper Electrodeposition by Poly(ethylene glycol). (2005, May 1). SciSpace. Retrieved January 26, 2026, from [Link]

  • Damascene Process and Chemical Mechanical Planarization. (2011, October 19). UMD ECE Class Sites. Retrieved January 26, 2026, from [Link]

  • Categories of electroplating additives and their applications. (2022, June 13). Hopax. Retrieved January 26, 2026, from [Link]

  • Constructing Superhydrophobic Surface on Copper Substrate with Dealloying-Forming and Solution-Immersion Method. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Damascene copper electroplating for chip. (n.d.). IEEE Xplore. Retrieved January 26, 2026, from [Link]

  • Chemical Mechanism of Suppression of Copper Electrodeposition by Poly(ethylene glycol). (2005, May 1). SciSpace. Retrieved January 26, 2026, from [Link]

  • Seed layer corrosion of damascene structures in copper sulfonate electrolytes. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Role of Additives in the Bright Copper Plating from Acid Copper Sulfate Bath and the History. (n.d.). The Electrochemical Society. Retrieved January 26, 2026, from [Link]

  • Copper-rich Cu–Zn alloy coatings prepared by electrodeposition from glutamate complex electrolyte: Morphology, structure, microhardness and electrochemical studies. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

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  • A High Copper Concentration Copper-Quadrol Complex Electroless Solution for Chip Bonding Applications. (2024, April 3). MDPI. Retrieved January 26, 2026, from [Link]

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Application Note: Quantitative Analysis of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt in Electroplating Baths

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents two robust and validated analytical methods for the quantitative determination of "Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" (CAS: 133986-51-3), a critical organic additive in modern electroplating formulations. The concentration of this additive, herein referred to as Additive SHS, is a key parameter in controlling the quality and performance of the deposited metallic layer.[1][2][3] Maintaining its optimal concentration is crucial, as deviations can lead to defects such as brittleness, poor adhesion, or non-uniformity in the final product.[1] This guide provides detailed protocols for two distinct analytical techniques: Ion Chromatography (IC) with suppressed conductivity detection and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, offering researchers and quality control chemists reliable tools for monitoring and maintaining plating bath integrity.

Introduction: The Critical Role of Additive Monitoring

Electroplating baths are complex chemical matrices containing metal ions, electrolytes, and a suite of organic additives that synergistically control the deposition process.[3] "Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" (Additive SHS) is a highly polar, water-soluble organic compound that often functions as a grain refiner or brightener. Its concentration can fluctuate due to consumption at the electrodes, chemical degradation, or drag-out.[1] Therefore, routine and accurate analysis is imperative for process control.

Traditional methods for monitoring organic additives, such as Hull cell tests, are often qualitative and lack the specificity required for modern, high-tolerance plating applications.[1] Chromatographic techniques, such as IC and HPLC, provide the necessary specificity and quantitative accuracy to monitor individual components within the complex plating bath matrix.[4] This note details two such methods, chosen for their suitability for a highly polar, ionic compound like Additive SHS.

Method 1: Ion Chromatography with Suppressed Conductivity Detection (IC-CD)

Principle: Ion chromatography is an ideal technique for the analysis of ionic species.[5] In this method, the anionic Additive SHS is separated from other matrix components on an anion-exchange column. The key to achieving high sensitivity is the use of a suppressor, which reduces the background conductivity of the eluent while enhancing the signal from the analyte, allowing for precise quantification via conductivity detection.[6][7]

Causality of Experimental Choices:

  • Anion-Exchange Column: The stationary phase contains positively charged functional groups that interact with the negatively charged sulfonate groups of Additive SHS, allowing for its retention and separation from cationic and neutral species.

  • Carbonate/Bicarbonate Eluent: This is a common and effective eluent for anion analysis, providing good separation and compatibility with the suppression system.

  • Suppressed Conductivity Detection: Additive SHS is a salt of a strong acid and does not possess a UV chromophore, making conductivity detection a logical choice. Suppression is critical for achieving the low detection limits necessary for monitoring trace additive levels.[1][6]

IC-CD Instrumentation and Conditions
ParameterSpecification
Instrument Ion Chromatograph with Suppressed Conductivity Detector
Column High-capacity anion-exchange column (e.g., Dionex IonPac™ AS14A or equivalent)
Guard Column Anion-exchange guard column (matching the analytical column)
Eluent 3.5 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate
Eluent Flow Rate 1.2 mL/min
Suppressor Anion Self-Regenerating Suppressor (e.g., AERS™ 500)
Detection Suppressed Conductivity
Injection Volume 25 µL
Column Temperature 30 °C
IC-CD Protocol

1. Reagent and Standard Preparation:

  • Eluent: Prepare a solution of 3.5 mM sodium carbonate and 1.0 mM sodium bicarbonate in deionized (DI) water (18.2 MΩ·cm).
  • Stock Standard (1000 mg/L): Accurately weigh 100 mg of "Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" reference standard and dissolve in 100 mL of DI water.
  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 mg/L) by serial dilution of the stock standard in DI water.

2. Sample Preparation:

  • Collect a representative sample from the plating bath.
  • Perform a 1:1000 dilution of the plating bath sample with DI water. For example, pipette 100 µL of the bath into a 100 mL volumetric flask and dilute to the mark.
  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[2]

3. Analysis Workflow:

  • Equilibrate the IC system with the eluent until a stable baseline is achieved.
  • Inject the working standards to generate a calibration curve.
  • Inject the prepared plating bath samples.
  • Identify the Additive SHS peak based on its retention time compared to the standards.
  • Quantify the concentration using the calibration curve.

Diagram: IC-CD Experimental Workflow

IC_Workflow cluster_prep Preparation cluster_analysis IC Analysis Sample Plating Bath Sample Dilute 1:1000 Dilution with DI Water Sample->Dilute Pipette Filter 0.45 µm Filtration Dilute->Filter Syringe Injector Autosampler/ Injector Filter->Injector Transfer to vial Column Anion-Exchange Column Injector->Column Inject 25 µL Suppressor Suppressor Column->Suppressor Detector Conductivity Detector Suppressor->Detector Data Data Acquisition & Processing Detector->Data Signal HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis Sample Plating Bath Sample Dilute 1:100 Dilution with Mobile Phase A Sample->Dilute Pipette Filter 0.45 µm Filtration Dilute->Filter Syringe Injector Autosampler/ Injector Filter->Injector Transfer to vial Column C18 Reversed-Phase Column Injector->Column Inject 10 µL Pump Gradient Pump Pump->Column Detector UV Detector (210 nm) Column->Detector Data Data Acquisition & Processing Detector->Data Signal

Sources

Troubleshooting & Optimization

Technical Support Center: Degradation of DESHA in Copper Plating Baths

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DESHA (bis(2-hydroxyethyl) disulfide) in copper electroplating applications. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with the degradation of this critical plating additive. Structured in a practical question-and-answer format, this document offers not just solutions, but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your experiments.

Section 1: Frequently Asked Questions (FAQs) about DESHA

This section addresses foundational knowledge about DESHA and its role in achieving high-quality copper deposits.

Q1: What is DESHA and what is its primary function in a copper plating bath?

Bis(2-hydroxyethyl) disulfide, commonly known as DESHA, is an organic additive primarily used as a brightener and leveler in acidic copper electroplating baths. Its main function is to refine the grain structure of the deposited copper, resulting in a smooth, bright, and level surface. Like other disulfide-based additives, it influences the electrochemical deposition process to prevent rough or dull coatings.[1]

Q2: How does DESHA contribute to a bright copper finish?

DESHA, in conjunction with other additives like suppressors (e.g., polyethylene glycol) and carriers, adsorbs onto the cathode surface during electroplating. This adsorption is not uniform; it is more pronounced at high-current-density areas (peaks) than in low-current-density areas (valleys). This differential adsorption inhibits copper deposition on the peaks while allowing it to proceed in the valleys, effectively leveling the surface and creating a microscopically smooth finish that appears bright to the naked eye. The breakdown products of brighteners can also adsorb at lower potential areas, increasing the current density in recesses and improving the throwing power of the bath.[2]

Q3: Is DESHA consumed during the plating process?

Yes, DESHA is consumed through two primary mechanisms: incorporation into the copper deposit and chemical/electrochemical degradation within the bath. The rate of consumption and degradation is influenced by several operational parameters, including current density, bath temperature, and the presence of oxygen.[1]

Section 2: Troubleshooting Guide for DESHA Degradation

This section provides a systematic approach to identifying and resolving common plating issues arising from the degradation of DESHA.

Q4: My copper deposit has lost its brightness, particularly in the low-current-density (LCD) areas. What is the likely cause?

A loss of brightness, especially in LCD regions, is a classic symptom of an imbalanced additive system, often linked to DESHA degradation.

Causality: The active brightener (DESHA) is consumed faster than it is replenished, or its breakdown products are accumulating and interfering with the plating process. Low current density areas are particularly sensitive to brightener concentration; a slight depletion can lead to a dull or hazy appearance.[3][4] The accumulation of organic decomposition products from additives can also lead to insufficient bath renewal in localized areas, affecting the glossiness.[4]

Troubleshooting Protocol:

  • Visual Inspection: First, rule out simple issues. Check for poor electrical contact on the rack or hanger, which can reduce the actual current density applied to the part.[3]

  • Hull Cell Analysis: This is the most critical step. Run a Hull cell panel on the current bath.

    • Observation: A Hull cell plate showing dullness in the low-current-density region (the right side of the panel) strongly suggests either low brightener concentration or organic contamination.

    • Action: Perform a series of Hull cell tests, adding small, incremental amounts of DESHA solution to fresh bath samples. This will help you determine the optimal concentration to restore brightness.

  • Check for Contaminants: An excess of monovalent copper ions (Cu⁺) can also cause dullness in LCD areas. This can be tested in a Hull cell by adding a small amount of hydrogen peroxide; if brightness is restored, it indicates an excess of Cu⁺, which may point to issues with the anode quality or phosphorus content.[3]

Q5: I'm observing overall dullness and poor leveling across the entire plated surface. Could this be related to DESHA degradation?

Yes, widespread dullness and poor leveling are strong indicators that the concentration of DESHA breakdown products has reached a critical level, acting as organic contaminants.

Causality: As DESHA degrades, it breaks down into smaller organic molecules. While not definitively characterized for DESHA in plating literature, by analogy to the well-studied bis(3-sulfopropyl) disulfide (SPS), DESHA likely cleaves at its disulfide bond to form 2-mercaptoethanol and subsequent oxidation products.[5] These degradation by-products can co-adsorb on the cathode surface, interfering with the function of the remaining DESHA and other additives, leading to a general decline in deposit quality.[6]

Logical Troubleshooting Workflow:

A Symptom: Overall Dullness & Poor Leveling B Perform Hull Cell Test on Current Bath A->B C Does adding fresh DESHA restore brightness? B->C D Yes: Replenish DESHA based on Hull Cell results C->D Yes E No: Suspect high organic contamination C->E No K END D->K F Perform Lab-Scale Activated Carbon Treatment on a bath sample E->F G Run Hull Cell on treated sample with fresh additives F->G H Is plating quality restored? G->H I Yes: Schedule full bath carbon treatment H->I Yes J No: Investigate inorganic contamination (e.g., metals, chloride imbalance) H->J No I->K J->K

Caption: Troubleshooting workflow for overall dullness.

Q6: What factors accelerate the degradation of DESHA in the plating bath?

Several operational factors can increase the rate at which DESHA breaks down, leading to more frequent troubleshooting and higher chemical consumption.

Key Degradation Factors:

FactorMechanism of ActionMitigation Strategy
Anode Type Active anodes (like high-phosphorus copper) can promote the oxidation of organic additives. Inert anodes (Dimensionally Stable Anodes, DSA) can have even higher oxidative activity depending on their coating (e.g., IrO₂).Use phosphorized copper anodes with the recommended phosphorus content (0.04-0.08%). If using DSAs, select coatings with lower oxidative activity for organic species, such as those based on Ta₂O₅.
Air Agitation Introducing oxygen into the bath provides an oxidant that can directly react with and degrade disulfide compounds.[1]While necessary for plating, ensure agitation is not excessive. Use an oil-free air source. In some cases, mechanical agitation can supplement or replace air agitation to reduce oxygen introduction.[7]
Bath Temperature Higher temperatures increase the rate of chemical reactions, including the degradation of organic additives.[1][3]Maintain the bath temperature within the recommended operating range (typically 20-35°C). Ensure temperature controllers are calibrated and functioning correctly.[8]
High Current Density Although consumption is expected, excessively high current densities can accelerate electrochemical breakdown at both the anode and cathode.Operate within the specified current density range for the process. Avoid "burning" the deposit, which indicates excessive current.
Q7: How can I monitor the health of my bath and the concentration of DESHA and its breakdown products?

Proactive monitoring is essential to prevent plating defects. Several analytical techniques are available.

Analytical Methods for Bath Monitoring:

MethodApplicationPrinciple
Cyclic Voltammetry Stripping (CVS) Quantitative analysis of active additive concentration.CVS measures the rate of copper plating and stripping from a rotating platinum electrode. The presence of active additives like DESHA affects this rate, which can be correlated to its concentration. It is a powerful tool for monitoring the concentration of organic additives.[9]
High-Performance Liquid Chromatography (HPLC) Separation and quantification of individual organic components.HPLC can separate DESHA from its various breakdown products, allowing for precise quantification of each. This is a highly accurate but more complex method often used for in-depth analysis and process development.[5]
Hull Cell Qualitative assessment of plating quality.Provides a visual record of the plating performance across a range of current densities, allowing for quick diagnosis of issues related to additive balance and contamination.[3]

Section 3: Advanced Topics and Prevention

Q8: What is the proposed degradation pathway for DESHA?

While specific studies on DESHA are limited, a scientifically sound degradation pathway can be proposed based on the well-documented behavior of analogous disulfide brighteners like SPS. The primary degradation occurs via the cleavage of the disulfide (-S-S-) bond.

Proposed DESHA Degradation Mechanism:

G cluster_0 Primary Degradation cluster_1 Secondary Degradation DESHA DESHA (HO-CH₂CH₂-S-S-CH₂CH₂-OH) Mercapto 2-Mercaptoethanol (HO-CH₂CH₂-SH) DESHA->Mercapto Cleavage at -S-S- bond (Oxidative/Reductive) Oxidized Further Oxidized Products (e.g., Sulfonates) Mercapto->Oxidized Oxidation

Caption: Proposed degradation pathway of DESHA.

This cleavage can be initiated by oxidative species at the anode or reductive processes at the cathode. The resulting mercaptan (2-Mercaptoethanol) is less effective as a brightener and is itself susceptible to further oxidation, creating a complex mixture of organic by-products in the bath that contribute to contamination.

Q9: How do I perform an activated carbon treatment to remove DESHA degradation products?

Activated carbon treatment is a highly effective method for removing organic contaminants, including brightener breakdown products.

Experimental Protocol: Activated Carbon Treatment

  • Transfer Solution: Pump the plating solution into a separate, clean treatment tank.

  • Pre-treatment (Optional but Recommended): Add 1-2 ml/L of 30% hydrogen peroxide and agitate for 1-2 hours. This helps to oxidize organic molecules, making them more readily adsorbed by the carbon.

  • Carbon Addition: Add 3-5 g/L of sulfur-free, powdered activated carbon.[10]

  • Agitation: Mix the solution for 2-4 hours. Maintain the operating temperature to facilitate the process.

  • Settling: Turn off agitation and allow the carbon to settle for several hours, or overnight if possible.

  • Filtration: Pump the solution back into the main plating tank through a series of progressively finer filters (e.g., 10-micron followed by 1-5 micron) to remove all carbon particles. Crucially, any residual carbon will cause severe roughness in the deposit.

  • Replenishment: The carbon treatment will remove all organic additives. The bath must be replenished with fresh additives. Use Hull cell testing to determine the correct addition amounts, starting with the carrier/suppressor and then adding the DESHA brightener.

  • Dummy Plating: Before resuming production, run a low-current-density electrolysis ("dummy plating") on a corrugated cathode to remove any remaining metallic impurities.

References

  • The Degradation Behavior of Brightener on Dimensionally Stable Anodes during the Copper Electrodeposition. (2019). ResearchGate. Available at: [Link]

  • Eddings, E. G., & Ring, T. A. (n.d.). Brighteners in Acid Copper Plating Baths. Chemical Engineering | University of Utah. Available at: [Link]

  • US Patent 5051154A. Additive for acid-copper electroplating baths to increase throwing power. Google Patents.
  • Everbrite Chemicals. (n.d.). Technical-Data-Sheet-Acid-copper.pdf. Available at: [Link]

  • US Patent US20040187731A1. Acid copper electroplating solutions. Google Patents.
  • Accuracy Improvement in Cyclic Voltammetry Stripping Analysis of Thiourea Concentration in Copper Plating Baths. (2015). ResearchGate. Available at: [Link]

  • Analysis and troubleshooting of common faults in bright acid copper plating: the coating is not bright in low current density area. (2023). Huizhou Jufeng Technology Co., Ltd. Available at: [Link]

  • CN Patent 112986369A. Method for measuring concentration of brightener in electroplating solution. Google Patents.
  • ELECTROPOSIT™ 1100 Acid Copper. (2010). Insulectro. Available at: [Link]

  • Ion-pair chromatography of bis sodium-sulfopropyl) disulfide brightener in acidic copper plating baths. (n.d.). ResearchGate. Available at: [Link]

  • Copper Electroplating Solution Safety Data Sheet. (n.d.). University of California, Santa Barbara. Available at: [Link]

  • Reasons for the lack of brightness in the low area of acid copper plating. (2023). Huizhou Jufeng Technology Co., Ltd. Available at: [Link]

  • Corrosivity of Diethanolamine Solutions and their Degradation Products. (n.d.). ResearchGate. Available at: [Link]

  • Determination of Copper in Water by Anodic Stripping Voltammetry Using Cu-DPABA–NA/GCE Modified Electrode. (2011). International Journal of Electrochemical Science. Available at: [Link]

  • US Patent 5151170A. Acid copper electroplating bath containing brightening additive. Google Patents.
  • Cyclic voltammogram of electroless copper bath with formaldehyde in presence and absence of accelerators (1 ppm). (n.d.). ResearchGate. Available at: [Link]

  • CUMAX AC 230 PROCESS Technical Data Sheet. (n.d.). Sharma Chemindus. Available at: [Link]

  • Degradation of Dacarbazine in Aqueous Solution. (1993). PubMed. Available at: [Link]

  • Acid copper electroplating solutions. (2004). Justia Patents. Available at: [Link]

  • Bright Acid Copper Plating Solution - TDS. (2024). Gold Plating Services. Available at: [Link]

  • Interaction of Bis-(sodium-sulfopropyl)-Disulfide and Polyethylene Glycol on the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. (2023). MDPI. Available at: [Link]

  • JAX-Copper-Plating-Solution-SDS.pdf. (2019). JAX Chemical Company. Available at: [Link]

  • Spectrophotometric and Cyclic Voltammetric Study of Interaction of Copper with Rizatriptan Benzoate. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Urban Mining and Electrochemistry: Cyclic Voltammetry Study of Acidic Solutions from Electronic Wastes (Printed Circuit Boards) for Recovery of Cu, Zn, and Ni. (n.d.). MDPI. Available at: [Link]

  • Defects and Troubleshooting of Pattern Electroplating Copper in PCB Board. (2022). A-TECH CIRCUITS. Available at: [Link]

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Technical Support Center: Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve bath stability issues encountered during their experiments. As Senior Application Scientists, we provide in-depth technical guidance rooted in chemical principles and field-proven insights.

Introduction to Bath Stability

"Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" is a specialized chemical compound valued for its unique functional groups. The stability of this compound in an aqueous solution, commonly referred to as a "bath," is critical for consistent and reliable experimental outcomes. Instability can lead to a variety of issues, from decreased performance to complete failure of the process. This guide will walk you through the most common stability challenges and provide a systematic approach to troubleshooting.

The core of this molecule's stability concerns lies not with the robust ethanesulfonate groups, but with the more delicate central (hydroxyimino)bis- moiety. This functional group is chemically related to hydroxylamines and oximes, which are known to be susceptible to degradation under certain conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of your experimental bath.

Q1: What are the primary factors that can cause the degradation of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt in my bath?

A1: The degradation of this compound is primarily influenced by three factors:

  • pH: The hydroxyimino group is susceptible to hydrolysis, particularly in acidic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of decomposition.

  • Presence of Metal Ions: Certain multivalent metal cations, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the degradation of the hydroxylamine-like functional group through redox reactions.[1]

Q2: What are the visible signs of bath instability?

A2: Visual inspection can often provide the first clues of a problem. Be vigilant for:

  • Color Change: A shift in the color of the bath can indicate the formation of degradation products or complexes with metal ions.

  • Precipitation: The formation of solid material can result from the precipitation of insoluble degradation products or metal hydroxides due to pH shifts.

  • Gas Formation: Decomposition of the hydroxyimino group can release nitrogen-containing gases.

  • Decreased Performance: In applications like electroplating, a decline in the quality of the deposited layer (e.g., poor adhesion, pitting) can be a direct consequence of additive degradation.[2][3]

Q3: How can I monitor the concentration of the active compound in my bath?

A3: Regular monitoring is key to maintaining a stable bath. High-Performance Liquid Chromatography (HPLC) is an effective analytical technique for quantifying the concentration of organic additives like "Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" and its degradation products.[4][5] For some applications, electrochemical methods like Cyclic Voltammetric Stripping (CVS) can also be used to monitor the activity of organic additives in electroplating baths.[6]

Q4: Can I do anything to prevent the degradation of the bath?

A4: Yes, preventative measures are crucial. Consider the following:

  • pH Control: Maintain the pH of the bath within the recommended range. If the optimal pH is not known, start with neutral conditions and adjust as needed based on stability trials.

  • Temperature Regulation: Operate the bath at the lowest effective temperature to minimize thermal decomposition.

  • Chelating Agents: If the presence of catalytic metal ions is a concern, the addition of a suitable chelating agent can sequester these ions and prevent them from participating in degradation reactions.[1]

  • Inert Atmosphere: For highly sensitive applications, operating under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Troubleshooting Guide: A Systematic Approach

When you encounter a problem with your bath, a systematic approach to troubleshooting will help you identify and resolve the issue efficiently.

Problem 1: Poor Performance of the Bath

Your experimental results are inconsistent, or the desired outcome is not being achieved. For example, in an electroplating context, this could manifest as poor quality of the plated surface.[2][3]

Troubleshooting Steps:

  • Verify Bath Composition:

    • Use an appropriate analytical method (e.g., HPLC) to confirm that the concentration of "Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" is within the specified range.[4]

    • Check the concentration of all other critical bath components.

  • Inspect for Contamination:

    • Look for any visual signs of contamination (e.g., cloudiness, particulate matter).

    • Consider sources of contamination, such as impurities in the raw materials, drag-in from previous process steps, or environmental exposure.

  • Assess Operating Parameters:

    • Measure the pH and temperature of the bath to ensure they are within the optimal range.

    • If applicable, check other process parameters like current density in an electroplating setup.[7]

Problem 2: Visible Degradation of the Bath

You observe a color change, precipitation, or gas evolution in your bath.

Troubleshooting Workflow:

start Visible Degradation Observed check_params Check pH and Temperature start->check_params params_ok Parameters OK? check_params->params_ok adjust_params Adjust to Optimal Range params_ok->adjust_params No check_metal Analyze for Metal Ion Contamination params_ok->check_metal Yes adjust_params->check_params metal_present Metal Ions Present? check_metal->metal_present add_chelator Add Chelating Agent metal_present->add_chelator Yes filter_bath Filter Bath to Remove Precipitate metal_present->filter_bath No add_chelator->filter_bath analyze_additive Analyze Additive Concentration (HPLC) filter_bath->analyze_additive additive_low Concentration Low? analyze_additive->additive_low replenish Replenish Additive additive_low->replenish Yes end Continue Monitoring additive_low->end No replenish->end

Caption: Troubleshooting workflow for visible bath degradation.

Detailed Explanation of Workflow:

  • Check pH and Temperature: These are the most common culprits for accelerated degradation. Compare the current values to the recommended operating range.

  • Analyze for Metal Ion Contamination: If pH and temperature are correct, the presence of catalytic metal ions is a strong possibility.[1] Use techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) for accurate measurement.

  • Add Chelating Agent: If metal ion contamination is confirmed, a chelating agent can be added to sequester the ions and render them inert.[1]

  • Filter Bath: If a precipitate has formed, it should be removed by filtration to prevent it from interfering with the process.

  • Analyze and Replenish Additive: Degradation will have consumed some of the "Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt". Analyze the concentration and replenish as necessary to bring it back to the optimal level.

Understanding the Degradation Pathway

The primary instability of "Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" is the hydrolysis of the N-O bond in the hydroxyimino group, especially under acidic conditions. This reaction is essentially the reverse of the formation of an oxime.

Proposed Hydrolysis Mechanism:

compound Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt protonation Protonation of Nitrogen (Acid-Catalyzed) compound->protonation + H⁺ hydrolysis Nucleophilic Attack by Water protonation->hydrolysis intermediate Unstable Intermediate products Degradation Products: - Hydroxylamine Derivative - Carbonyl Compound intermediate->products + H₂O hydrolysis->intermediate

Caption: Proposed acid-catalyzed hydrolysis of the hydroxyimino group.

This degradation leads to a loss of the active molecule and the formation of potentially interfering byproducts.

Experimental Protocols

To aid in your troubleshooting, we provide the following general protocols. These should be adapted to your specific experimental setup.

Protocol 1: Sample Preparation for HPLC Analysis
  • Carefully extract a representative sample from the bath.

  • Dilute the sample with an appropriate solvent (e.g., deionized water, mobile phase) to a concentration within the calibrated range of your HPLC method.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • The sample is now ready for injection into the HPLC system.

Protocol 2: Bath Reconstitution

If analysis confirms that the concentration of the additive is low, follow these steps to replenish it:

  • Calculate the amount of "Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" needed to bring the bath to the desired concentration.

  • Weigh the required amount of the solid compound.

  • In a separate container, dissolve the solid in a small amount of deionized water.

  • Slowly add the concentrated solution to the bath while stirring to ensure uniform mixing.

  • Allow the bath to equilibrate for a period of time before resuming your experiments.

  • Take a new sample to confirm that the correct concentration has been achieved.

Quantitative Data Summary

The following table summarizes the key factors affecting the stability of "Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" based on the known chemistry of hydroxylamines and oximes. The specific values for your application may vary and should be determined experimentally.

ParameterConditionImpact on StabilityRecommended Action
pH Acidic (pH < 7)Increased rate of hydrolysis[8]Operate at neutral or slightly alkaline pH if possible.
Alkaline (pH > 7)Generally more stable, but high pH can promote other decomposition pathways.[9]Determine the optimal pH range for your specific application.
Temperature ElevatedAccelerates degradationOperate at the lowest effective temperature.
Metal Ions Fe²⁺, Cu²⁺, etc.Catalyze decomposition[1]Use high-purity reagents; consider adding a chelating agent.
Contaminants Organic impuritiesCan interfere with the process and may react with the additive.Regularly filter the bath and consider periodic carbon treatment.[10][11]

References

  • Google Patents. (n.d.). Stabilization of hydroxylamine solutions.
  • Google Patents. (n.d.). Method of decomposing hydroxylamine in aqueous solutions.
  • ResearchGate. (2008). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved January 26, 2026, from [Link]

  • Lessons Learned. (n.d.). Storage and Use of Hydroxylamine Free Base (NH2OH). Retrieved January 26, 2026, from [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved January 26, 2026, from [Link]

  • ChemResearch Co. (2024). Copper Plating Problems (& Their Solutions). Retrieved January 26, 2026, from [Link]

  • ProMinent. (n.d.). Monitoring and Replenishing of Electroplating Baths. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Effective dismantling of waste printed circuit board assembly with methanesulfonic acid containing hydrogen peroxide. Retrieved January 26, 2026, from [Link]

  • IOPscience. (2023). Effect of organic additives on copper electrodeposition in the manufacture of printed boards. Retrieved January 26, 2026, from [Link]

  • JUMO. (n.d.). Electroplating baths – system for pH, temperature, conductivity and level control. Retrieved January 26, 2026, from [Link]

  • Sharretts Plating Company. (n.d.). Copper Plating Troubleshooting Tips. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Additives for electroplating compositions and methods for their use.
  • Pavco. (n.d.). Analyzing Plating Bath Components with High-Performance Liquid Chromatography. Retrieved January 26, 2026, from [Link]

  • XPCB Limited. (n.d.). How to Deal With Excess or Expired Plating Additives. Retrieved January 26, 2026, from [Link]

  • Finishing and Coating. (2021). Troubleshooting and Eliminating Problems in Plating Baths. Retrieved January 26, 2026, from [Link]

  • University of Arizona. (n.d.). Hydroxylamine Based Chemistries for Copper CMP. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Method for analyzing organic additives in an electroplating bath.
  • MDPI. (2022). Optimisation of Thiourea Concentration in a Decorative Copper Plating Acid Bath Based on Methanesulfonic Electrolyte. Retrieved January 26, 2026, from [Link]

  • GlycoFineChem. (n.d.). N-Acetyllactosamine 6,6`-Disulfate Disodium Salt. Retrieved January 26, 2026, from [Link]

  • Technic Inc. (n.d.). Trouble Shooting Acid Copper Electrolytes. Retrieved January 26, 2026, from [Link]

  • Uyemura. (n.d.). How to avoid plating solution contamination. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Electroplating chemistry on-line monitoring and control system.
  • Google Patents. (n.d.). Reducing tin sludge in acid tin plating.
  • MDPI. (2023). Preparation of Biobased Printed Circuit Board Prototypes Using Poly(furfuryl alcohol) Resin. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Electrocatalytic oxidation of hydroxylamine on glassy carbon electrodes modified by hybrid copper-cobalt hexacyanoferrate films. Retrieved January 26, 2026, from [Link]

  • Spectrum, University of Connecticut. (2017). Hydroxylamine-Containing Ligands: Synthesis and Reactions with Copper Ions. Retrieved January 26, 2026, from [Link]

  • Caswell Europe. (n.d.). Copper Plating Troubleshooting. Retrieved January 26, 2026, from [Link]

  • Taylor & Francis Online. (2024). Study on the mechanism of additives affecting corrosion resistance in zinc alloy plating. Retrieved January 26, 2026, from [Link]

  • Scribd. (2022). PCB007 Mar2022. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Recent development and future perspectives for the electrosynthesis of hydroxylamine and its derivatives. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Additive for acid-copper electroplating baths to increase throwing power.

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Technical Support Center: Managing Internal Stress in Copper Films with DESHA

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced copper electrodeposition. This guide is designed for researchers and engineers utilizing 3,3'-dithio-bis(sulfopropylester), disodium salt (DESHA), also known as bis(3-sulfopropyl) disulfide (SPS), to control internal stress in copper thin films. Here, we synthesize fundamental mechanisms with practical, field-proven troubleshooting strategies to help you achieve consistent, low-stress, and high-reliability copper deposits.

Section 1: Fundamental Concepts

Understanding Internal Stress

Internal, or intrinsic, stress is a force that exists within an electrodeposited film even in the absence of external loads.[1] It arises from imperfections in the crystal structure that form during deposition.[2] This stress can be either:

  • Tensile Stress: The film has a tendency to contract, which can lead to cracking or delamination, particularly in thicker deposits or on flexible substrates.[3][4]

  • Compressive Stress: The film has a tendency to expand, which can cause blistering, wrinkling, or loss of adhesion.[5]

Managing internal stress is critical for ensuring the mechanical integrity and reliability of semiconductor interconnects, printed circuit boards (PCBs), and other advanced electronic components.[2]

The Role of DESHA (SPS) as a Stress Modifier

DESHA is a critical component in modern acid copper plating baths, where it functions as an "accelerator" or "brightener." Its primary role in stress management is indirect but powerful: it modifies the grain structure of the deposited copper.

The mechanism involves an electrochemical equilibrium on the copper surface. DESHA (a disulfide, SPS) is reduced to its monomer form, 3-mercapto-1-propanesulfonate (MPSA).[6] This active MPSA species competes with suppressor additives (like polyethylene glycol, PEG) for sites on the copper surface, accelerating copper deposition where it adsorbs.[7] This controlled acceleration promotes the formation of a fine-grained, equiaxed microstructure, which is instrumental in reducing the high tensile stress that can develop in deposits from additive-free baths.[1] The inclusion of such organic additives can, however, lead to brittle deposits with high internal stress if not properly controlled.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary function of DESHA in a copper plating bath? DESHA (SPS) acts as an accelerator. It is electrochemically converted to MPSA, which counteracts the effect of suppressor additives, promoting a finer grain structure and influencing the final film properties, including internal stress.[1][6]

Q2: Why is my copper film exhibiting high tensile stress despite using DESHA? This is a common issue that can stem from several factors:

  • Incorrect Additive Ratio: The balance between the accelerator (DESHA/SPS) and other additives like the leveler (e.g., Janus Green B, JGB) is crucial. An improper JGB/SPS ratio has been shown to directly correlate with increased residual stress.[1]

  • DESHA Degradation: DESHA and its active form, MPSA, can degrade over time or due to bath contamination (e.g., dissolved oxygen).[9] This reduces the effective concentration of the accelerator, leading to a loss of grain refinement and an increase in stress.

  • Bath Contamination: Organic or inorganic contaminants can interfere with the function of the entire additive package, leading to stressed deposits.[10][11]

  • Incorrect Current Density: Operating outside the optimal current density window can significantly alter the film's microstructure and stress state.[10]

Q3: Can DESHA concentration be too high? What are the effects? Yes. While DESHA helps reduce tensile stress, an excessive concentration can lead to other problems. High levels of organic additives can cause uneven plating, pitting, and may even shift the stress to become highly compressive, resulting in blistering.[10] It can also lead to the incorporation of sulfur impurities into the deposit, which can negatively impact the film's mechanical and electrical properties.[2]

Q4: How does bath temperature affect internal stress? Bath temperature has a significant impact on deposition kinetics and additive efficacy. Increasing the bath temperature can reduce the average residual stress in copper films. For example, in one study, residual stress was reduced from 253 MPa to 95 MPa by increasing the bath temperature from 15°C to 35°C.[12]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter.

Problem 1: High Tensile Stress (> 80 MPa), Film Cracking, or Poor Adhesion
Potential CauseDiagnostic CheckRecommended Solution
Improper JGB/SPS Ratio Analyze additive concentrations using Cyclic Voltammetric Stripping (CVS). Compare the JGB/SPS ratio to the process specification.Adjust concentrations of JGB and/or SPS via bath replenishment to bring the ratio back into the optimal range.[1]
DESHA/SPS Degradation Run a Hull Cell test. A dull, hazy deposit in the high-current-density region can indicate accelerator breakdown.[13]Perform a carbon treatment to remove organic breakdown products. Replenish the bath with fresh DESHA/SPS.[11]
Low Overall Additive Concentration Use CVS to determine the concentration of all organic additives.Replenish all additives to their target concentrations as determined by CVS analysis and Hull Cell testing.
Chloride Ion Imbalance Analyze chloride concentration. It should typically be between 50-100 ppm. Chloride is essential for the proper function of the suppressor-accelerator system.Adjust chloride concentration as needed. Excess chloride (>125 ppm) can cause roughness and should be avoided.[13]
Problem 2: Compressive Stress, Blistering, or Wrinkling of the Film
Potential CauseDiagnostic CheckRecommended Solution
Excessive DESHA/SPS Concentration Analyze accelerator concentration via CVS.Dilute the bath (bleed and feed) to reduce the concentration. A light carbon treatment can also help remove excess organics.
Organic Contamination Observe the bath for signs of oil or grease. Run a Hull Cell test; pitting or a "skip plate" appearance can indicate contamination.[10]Perform a comprehensive carbon treatment followed by filtration (2-10 micron) to remove contaminants.[13]
Low Bath Temperature Check the bath temperature against the process specification.Increase heating to bring the bath to the correct operating temperature. This can help shift stress from compressive to tensile.[12]
Visualization 1: Troubleshooting Workflow for High Internal Stress

This diagram outlines a logical workflow for diagnosing and resolving issues related to high internal stress in copper films.

G start High Internal Stress Observed (Cracking or Blistering) check_stress_type Is Stress Tensile or Compressive? start->check_stress_type tensile_path Tensile Stress (> 80 MPa, Cracking) check_stress_type->tensile_path Tensile compressive_path Compressive Stress (Blistering) check_stress_type->compressive_path Compressive check_additives_tensile Analyze Additives via CVS Check JGB/SPS Ratio tensile_path->check_additives_tensile ratio_ok Ratio OK? check_additives_tensile->ratio_ok Ratio Out of Spec adjust_ratio Adjust JGB/SPS Ratio Replenish Bath ratio_ok->adjust_ratio No hull_cell_tensile Run Hull Cell Test Check for Dullness (HCD) ratio_ok->hull_cell_tensile Yes end_node Process Optimized adjust_ratio->end_node degradation_suspected Degradation Suspected? hull_cell_tensile->degradation_suspected carbon_treat_tensile Carbon Treat & Replenish SPS degradation_suspected->carbon_treat_tensile Yes check_params Verify Temp & Current Density degradation_suspected->check_params No carbon_treat_tensile->end_node check_params->end_node check_additives_compressive Analyze Additives via CVS Check for Excess SPS compressive_path->check_additives_compressive sps_high SPS High? check_additives_compressive->sps_high SPS Concentration bleed_feed Bleed & Feed Bath Carbon Treat if Necessary sps_high->bleed_feed Yes check_contamination Check for Organic Contamination (Visual, Hull Cell) sps_high->check_contamination No bleed_feed->end_node contam_found Contamination Found? check_contamination->contam_found contam_found->check_params No carbon_treat_compressive Full Carbon Treatment & Filtration contam_found->carbon_treat_compressive Yes carbon_treat_compressive->end_node

Caption: Troubleshooting workflow for high internal stress.

Visualization 2: Mechanism of DESHA (SPS) Action on Stress

This diagram illustrates the chemical pathway and its effect on the copper film microstructure.

G cluster_bath Plating Bath cluster_surface Copper Cathode Surface cluster_film Resulting Film Microstructure DESHA DESHA (SPS) (Inactive Dimer) MPSA MPSA (Active Monomer) DESHA->MPSA Electrochemical Reduction (+2e⁻) Adsorption Competitive Adsorption MPSA->Adsorption Displaces PEG PEG PEG Suppressor PEG->Adsorption Inhibits Deposition Cu_ions Cu²⁺ Ions Deposition Copper Deposition Cu_ions->Deposition Adsorption->Deposition Accelerates Locally FineGrains Fine, Equiaxed Grains Deposition->FineGrains LowStress Low Tensile Stress FineGrains->LowStress

Caption: Mechanism of DESHA (SPS) in reducing copper film stress.

Section 4: Experimental Protocols & Best Practices

Protocol 4.1: Internal Stress Measurement via Bent Strip Method

This protocol describes a standard method for quantifying internal stress using a deposit stress analyzer, which operates on the principle of measuring the curvature of a flexible cathode strip.[3][14]

Materials:

  • Deposit Stress Analyzer (e.g., Specialty Testing & Development Co. or equivalent)

  • Calibrated test strips (e.g., copper-alloy, as per ASTM B975)[3]

  • Plating cell and associated equipment (rectifier, heater, agitation)

  • Micrometer for thickness measurement

  • Your complete copper electroplating solution

Procedure:

  • Initial Measurement: Before plating, measure the initial position of the test strip legs using the analyzer's gauge. Record this as the "zero" reading.

  • Strip Preparation: Clean and activate the test strip using your standard pre-treatment process to ensure good adhesion.

  • Plating:

    • Install the strip into the plating cell holder.

    • Immerse the strip in the plating solution and ensure the temperature has stabilized.

    • Plate only one side of the strip at your target current density for a predetermined time. The goal is to achieve a film thickness of several micrometers.

    • Record all plating parameters: current density, temperature, time, and agitation rate.

  • Final Measurement:

    • After plating, carefully rinse the strip with DI water and dry it completely.

    • Place the plated strip back into the stress analyzer and measure the final position of the legs. The difference between the final and initial readings indicates the degree of deflection.

  • Thickness Measurement: Accurately measure the thickness of the copper deposit at several points on the strip and calculate the average.

  • Calculation:

    • The internal stress (σ) is calculated using the Stoney equation or a simplified formula provided by the instrument manufacturer. The formula relates the deflection of the strip to the stress in the film.[1]

    • The calculation requires the measured deflection, the film thickness, and the mechanical properties (elastic modulus, Poisson's ratio) of the substrate strip, which are provided by the strip manufacturer.

    • Note: Curvature towards the plated side indicates tensile stress, while curvature away from the plated side indicates compressive stress.[3]

Self-Validation:

  • Run a control experiment with a known "good" bath to establish a baseline stress value.

  • Periodically use a certified standard strip to verify the calibration of your stress analyzer.

References

  • ChemResearch Co. (2024). Copper Plating Problems (& Their Solutions). ChemResearch Co. [Link]

  • Heinen, V., et al. (2007). Main Impact Factors on Internal Stress of Electroless Deposited Copper Films. ResearchGate. [Link]

  • Marro, J., et al. (2017). The Impact of Organic Additives on Copper Trench Microstructure. PMC. [Link]

  • Sharretts Plating Company. (n.d.). Copper Plating Troubleshooting Tips. Sharretts Plating Company. [Link]

  • Specialty Testing & Development Co. (n.d.). Deposit Stress Analyzer. [Link]

  • Stoney, G. G. (1909). The Tension of Metallic Films Deposited by Electrolysis. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 82(553), 172–175.
  • Torri, A., et al. (2023). Effect of organic additives on copper electrodeposition in the manufacture of printed boards1.
  • U.S. Patent No. US20130240368A1. (2013). Low internal stress copper electroplating method.
  • Wang, Y., et al. (2024). The Electrical and Mechanical Behaviors of Copper Thin Films Deposited on Polyethylene Terephthalate Under Tensile Stress. MDPI. [Link]

Sources

"Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" purification and analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt (CAS 133986-51-3). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification and analysis of this compound. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Purification Troubleshooting Guide

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt is a highly polar, water-soluble compound, which can present unique purification challenges.[1] This section provides troubleshooting for common issues encountered during its purification.

Frequently Asked Questions (FAQs) - Purification

Question 1: My purified Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt shows residual inorganic salt contamination (e.g., NaCl, Na2SO4). How can I remove these impurities?

Answer: Inorganic salt contamination is a common issue due to the high water solubility of both the desired product and the salt impurities, making simple precipitation or extraction difficult.[2]

  • Expert Insight: The most effective method for removing inorganic salts from highly water-soluble organic salts is often dialysis or size-exclusion chromatography. For smaller scales, a well-chosen recrystallization solvent system is critical.

  • Troubleshooting Protocol: Recrystallization

    • Solvent Selection: The ideal solvent system will dissolve the target compound at an elevated temperature but have limited solubility for the inorganic salt impurities. A common starting point for sulfonic acid salts is a mixed solvent system, such as methanol/water or ethanol/water.[1]

    • Procedure:

      • Dissolve the impure solid in a minimal amount of hot water.

      • Slowly add a less polar, water-miscible solvent like isopropanol or acetone until the solution becomes slightly turbid.

      • Cool the solution slowly to room temperature, then further cool in an ice bath to promote crystallization of the purified product.

      • The inorganic salts will preferentially remain in the mother liquor.

      • Filter the crystals and wash with a small amount of the cold solvent mixture.

      • Dry the purified solid under vacuum.

Question 2: I am observing a low yield after my purification process. What are the likely causes and how can I improve it?

Answer: Low yield can stem from several factors, including incomplete precipitation, losses during transfer, or the formation of soluble byproducts.

  • Causality Analysis: Given the compound's structure, potential side reactions during synthesis could lead to highly soluble byproducts that are difficult to separate. Additionally, the high polarity can lead to strong interactions with stationary phases in chromatography, causing irreversible adsorption.

  • Optimization Strategies:

    • pH Adjustment: The solubility of sulfonic acids and their salts can be pH-dependent. Experiment with slight adjustments to the pH of your solution before crystallization to potentially decrease the solubility of your target compound.

    • Anti-Solvent Precipitation: If recrystallization is problematic, consider dissolving the crude product in water and adding a large excess of a solvent in which your product is insoluble (e.g., acetone, acetonitrile). This can "crash out" the desired product, though it may require further purification.

    • Ion-Exchange Chromatography: For challenging separations, ion-exchange chromatography can be a powerful tool.[2] A strong anion exchange resin can be used to bind the sulfonate groups, allowing for the washing away of neutral or cationic impurities. The product can then be eluted with a high concentration salt solution (e.g., NaCl), followed by desalting.

Purification Workflow Diagram

PurificationWorkflow cluster_purification Purification of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt start Crude Product dissolve Dissolve in Minimal Hot Water start->dissolve add_antisolvent Add Anti-Solvent (e.g., Isopropanol) dissolve->add_antisolvent cool Slow Cooling (RT then Ice Bath) add_antisolvent->cool filter Filter and Wash with Cold Solvent cool->filter dry Dry Under Vacuum filter->dry inorganic_salts Inorganic Salts in Mother Liquor filter->inorganic_salts pure_product Purified Product dry->pure_product

Caption: A typical recrystallization workflow for the purification of water-soluble sulfonic acid salts.

Section 2: Analytical Troubleshooting Guide

Accurate analysis of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt is crucial for quality control and research applications. This section addresses common analytical challenges.

Frequently Asked Questions (FAQs) - Analysis

Question 1: I am having difficulty developing an HPLC method for my compound. It is not retained on a standard C18 column. What should I do?

Answer: The high polarity of this compound means it will have very little retention on traditional reversed-phase columns like C18.

  • Expert Insight: To analyze highly polar compounds by HPLC, you need to use alternative stationary phases or mobile phase modifiers.

  • Recommended HPLC Methods:

MethodStationary PhaseMobile Phase PrincipleKey Considerations
HILIC Hydrophilic Interaction Liquid Chromatography (e.g., Amide, Diol)High organic content (e.g., >80% Acetonitrile) with a small amount of aqueous buffer.Provides good retention for highly polar analytes. Ensure sample is dissolved in a high organic solvent to avoid peak distortion.
Ion-Pair Chromatography C18 or C8Standard reversed-phase mobile phase (e.g., Methanol/Water) with an added ion-pairing reagent (e.g., Tetrabutylammonium hydrogen sulfate).[3]The ion-pairing reagent forms a neutral complex with the analyte, allowing for retention on the C18 column. Can lead to long column equilibration times.
Reversed-Phase with Polar Endcapping "Aqua" type C18 columnsCan tolerate highly aqueous mobile phases without phase collapse.May provide sufficient retention in highly aqueous mobile phases (e.g., 95% water/buffer).

Question 2: How can I confirm the identity and purity of my compound using NMR and Mass Spectrometry?

Answer: A combination of NMR and Mass Spectrometry is ideal for structural confirmation and purity assessment.

  • ¹H NMR Spectroscopy:

    • Expected Signals: You should expect to see signals corresponding to the two ethanesulfonic acid methylene groups. The chemical environment of the protons on each ethyl group will be influenced by the adjacent sulfonate and the central hydroxyimino group.

    • Solvent: Due to its salt nature, the compound is best dissolved in D₂O.

    • Troubleshooting: If you see broad peaks, it could be due to residual paramagnetic impurities or pH effects. Ensure your D₂O is of high purity.

  • Mass Spectrometry:

    • Technique: Electrospray Ionization (ESI) in negative ion mode is the most suitable technique for this compound.

    • Expected Ions: You will likely observe the mono- and di-anionic forms of the molecule. The molecular weight of the free acid is C₄H₁₁NO₇S₂. The disodium salt has a molecular weight of 293.23 g/mol .[4] In negative ESI-MS, you might observe ions corresponding to [M-Na]⁻ and [M-2Na]²⁻.

    • Troubleshooting: If you have trouble with ionization, try adjusting the pH of your sample solution or using different solvent systems for infusion (e.g., water/methanol).

Analytical Method Selection Logic

AnalyticalLogic cluster_analysis Analytical Method Selection goal Analyze Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt purity Purity Assessment goal->purity identity Identity Confirmation goal->identity hplc HPLC purity->hplc nmr NMR Spectroscopy identity->nmr ms Mass Spectrometry identity->ms hilic HILIC hplc->hilic ion_pair Ion-Pair hplc->ion_pair proton_nmr ¹H NMR in D₂O nmr->proton_nmr esi_ms ESI-MS (Negative Mode) ms->esi_ms

Caption: Decision tree for selecting appropriate analytical techniques.

References

  • Ataman Kimya. ETHANESULFONIC ACID SODIUM SALT. [Link]

  • Chem-Impex. 2-(N-Morpholino)ethanesulfonic acid sodium salt. [Link]

  • Google Patents.
  • Google Patents. CN107935892B - Method for preparing ethylenediamine ethanesulfonic acid sodium salt.
  • Chempedia. General procedures for the purification of Sulfonic acids and Sulfinic acids. [Link]

  • ResearchGate. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. [Link]

  • US EPA. Ethanesulfonic acid, 2-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-, sodium salt (1:1) - Substance Details. [Link]

  • US EPA. Ethanesulfonic acid, 2-hydroxy-, monosodium salt. [Link]

  • PubChem. 2-(Bis(2-hydroxyethyl)amino)ethanesulphonic acid. [Link]

  • ResearchGate. Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. [Link]

  • SIELC Technologies. Separation of Ethanesulfonic acid, 2-[[(4-amino-2,5-dichlorophenyl)sulfonyl]amino]- on Newcrom R1 HPLC column. [Link]

  • Reddit. Question on purifying aryl Sulfonic acids : r/Chempros. [Link]

  • PubChem. Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate. [Link]

  • Google Patents.

Sources

Technical Support Center: Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt in Electroplating

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Additive Consumption, Troubleshooting, and Analysis

Welcome to the technical support center for "Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" (CAS No. 133986-51-3), a specialized organic additive for electroplating baths.[1] This guide is designed for researchers, scientists, and professionals in process development to provide in-depth, actionable insights into managing this additive's consumption rate and troubleshooting common issues encountered during electroplating experiments.

While this specific compound is not as widely documented in public literature as some other additives, its chemical structure—containing sulfonate and hydroxyimino groups—suggests it functions within the family of sulfonated organic additives used to control deposit characteristics.[1][2] This guide synthesizes foundational principles from well-studied analogous compounds to provide a robust framework for its effective use.

Frequently Asked Questions (FAQs)

Q1: What is the likely function of "Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" in an electroplating bath?

Based on its molecular structure, this compound likely acts as a suppressor or a leveler in acid plating baths (e.g., copper or nickel).[3] Organic additives are crucial for achieving desired deposit properties.[4]

  • Suppressors generally adsorb on the cathode surface, increasing polarization and promoting a more uniform, fine-grained deposit.[5][6]

  • Levelers are additives that preferentially adsorb at high-current-density areas (peaks) on the substrate, inhibiting growth there and allowing "valleys" to be filled, resulting in a smoother, more level surface.[3][5]

The presence of sulfonate groups enhances its solubility and stability in aqueous, acidic plating solutions.[7]

Q2: What are the primary factors that influence the consumption rate of this additive?

The consumption of an organic additive is a complex process driven by several factors:

  • Electrochemical Decomposition: Additives can be consumed through oxidation at the anode or reduction at the cathode during the plating process.[8] Organic additives are often the least stable components in a plating bath.[9]

  • Incorporation into the Deposit: A portion of the additive molecule or its breakdown products can be incorporated into the growing metal layer. This is a common mechanism of consumption that directly affects the purity and mechanical properties of the deposit.

  • Drag-out: Plating solution is physically carried out of the bath on the surface of the workpieces and racks. This is a mechanical loss rather than a chemical one, but it is a significant contributor to overall consumption.

  • Chemical Degradation: Some additives can degrade over time due to reactions with other bath components, such as reactions catalyzed by metal ions (e.g., Cu⁺) and dissolved oxygen.[8]

Q3: How does the concentration of this additive affect the final plated deposit?

The concentration of organic additives is critical and must be maintained within a narrow optimal range.[5][10]

  • Too Low: Insufficient concentration can lead to a loss of the desired effect. For a suppressor or leveler, this might manifest as dull or hazy deposits, poor throwing power (uneven coating thickness), and a rough surface finish.[11][12]

  • Too High: Excessive concentration can be detrimental, causing issues like brittle deposits, increased internal stress, "burning" (dark, powdery deposits) in high-current-density areas, and reduced plating speed.[11]

  • Breakdown Products: An accumulation of decomposition byproducts can interfere with the function of the primary additive, leading to unpredictable plating performance and defects like discoloration or pitting.[11]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific plating defects and links them to potential issues with the organic additive package.

Problem: Dull, hazy, or cloudy deposits appear on the plated surface.
  • Q: Could this be related to the additive concentration? A: Yes, this is a classic symptom of low suppressor or brightener concentration. The additive is responsible for grain refinement and creating a lustrous finish; without a sufficient amount, the crystal structure of the deposit becomes coarse and irregular, scattering light and appearing dull.[11] It can also be caused by an imbalance in the bath chemistry or temperature variations.[13]

  • Q: What is the first troubleshooting step? A: The most immediate action is to perform a Hull Cell test . This is a miniature plating test that allows you to evaluate the performance of the bath over a range of current densities on a single panel. The appearance of the Hull Cell panel will indicate if an addition of the additive is needed. If the low-current-density areas are dull, it strongly suggests the additive concentration is low.

  • Q: What if the Hull Cell test is inconclusive? A: The issue may be an accumulation of harmful breakdown products. These byproducts can interfere with the primary additive's function. In this case, a carbon treatment of the bath may be necessary to adsorb organic contaminants. Follow this with a fresh addition of the additive, guided by Hull Cell testing.

Problem: The plated deposit is brittle and cracks easily, or shows signs of "burning" in high-current-density areas.
  • Q: Is this an additive issue? A: Highly likely. Brittleness and burning are often caused by an excessive concentration of the organic additive or an imbalance between different additives (e.g., suppressor and leveler).[11] The organic molecules get incorporated into the deposit at a high rate, disrupting the metal's crystal lattice and inducing stress.

  • Q: How can I confirm and resolve this? A: Again, a Hull Cell test is invaluable. A burnt, brittle deposit at the high-current-density end of the panel points directly to excessive organic content. The solution is to reduce the additive concentration, which can be done by diluting a portion of the bath (a "bleed and feed" approach) or by using carbon treatment to remove a portion of the organics.

Problem: Plating results are inconsistent from one batch to the next, even with regular additions.
  • Q: What could cause this instability? A: This points to a rapid or unpredictable degradation of the additive . Organic additives have a finite lifespan in a working bath.[9] If the bath is operated at a high temperature or with high levels of aeration, the chemical and electrochemical decomposition of the additive can accelerate.[14]

  • Q: What is the recommended course of action? A:

    • Implement a rigorous analytical schedule. Do not rely solely on charge-passed (Amp-hour) based additions. Regularly analyze the effective concentration of the additive using methods like Cyclic Voltammetric Stripping (CVS).[5]

    • Review operating parameters. Ensure the bath temperature and aeration are within the recommended specifications. Excessive temperatures can speed up degradation.[14]

    • Consider analytical methods that can distinguish the active additive from its breakdown products , such as High-Performance Liquid Chromatography (HPLC).[4][8] This provides a much clearer picture of the bath's health.

Summary of Common Plating Defects and Additive-Related Causes
Plating DefectPotential Cause Related to AdditiveRecommended Action
Dull / Hazy Deposit Low additive concentration; excess organic contaminants.Perform Hull Cell test; make small, incremental additions. Consider carbon treatment if additions do not help.[11]
Roughness / Pitting Particulate contamination; high levels of organic additives or their breakdown products.Filter the plating solution; check and adjust additive levels; introduce air agitation to dislodge bubbles.[11]
Poor Adhesion / Blistering Primarily a surface preparation issue, but can be exacerbated by high levels of contaminants in the bath.Improve pre-cleaning and activation steps; ensure bath is free of oil and other contaminants.[11]
Brittle Deposit / Burning Excessive additive concentration.Reduce additive concentration via bath dilution or carbon treatment. Confirm with Hull Cell test.
Poor Throwing Power Low additive concentration; imbalance of main bath components (metal/acid).Analyze and adjust additive and main component concentrations.[12]

Experimental Protocols & Methodologies

Maintaining the optimal concentration of "Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" is critical. Below are methodologies for monitoring its effective concentration.

Method 1: Cyclic Voltammetric Stripping (CVS)

CVS is the industry-standard technique for monitoring the activity of organic additives in electroplating baths.[15][16] It measures the effect of the additives on the copper deposition and stripping rate, which is correlated to their concentration.[6]

Step-by-Step Protocol for Suppressor/Leveler Analysis:

  • Prepare the Virgin Make-up Solution (VMS): Create a fresh solution containing all the inorganic components of your plating bath (e.g., copper sulfate, sulfuric acid, chloride ions) but no organic additives.

  • System Conditioning: Run the CVS system with the VMS in the cell to achieve a stable, reproducible baseline voltammogram.

  • Perform a Dilution Titration (DT): This technique is used to determine the concentration of suppressor-type additives.[15]

    • Start with a known volume of the VMS in the analysis cell.

    • Make automated, precise additions of your plating bath sample into the VMS.

    • After each addition, a CVS measurement is taken. The suppressor from the sample adsorbs on the working electrode, suppressing the plating rate.

    • The system plots the stripping peak area (which corresponds to the plating rate) against the volume of sample added. The endpoint of the titration indicates the effective concentration of the suppressor.

  • Data Analysis: The instrument's software calculates the concentration of the additive in your bath sample, typically reported in ml/L of the supplied additive concentrate.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a more advanced technique that physically separates the chemical components in the bath, allowing for direct quantification of the active additive as well as its degradation byproducts.[4][17] This provides a more detailed view of the bath's health than CVS.[18]

General Workflow for HPLC Analysis:

  • Sample Preparation: The plating bath sample often requires dilution and filtration before injection to protect the HPLC column from the high concentration of acid and metal salts.[18] Solid Phase Extraction (SPE) may be used to pre-concentrate the organic components and remove the inorganic matrix.[8]

  • Chromatographic Separation:

    • Inject the prepared sample into the HPLC system.

    • A suitable column (e.g., a reverse-phase C18 column) is used to separate the components.

    • A mobile phase gradient (e.g., a mixture of a buffer and an organic solvent like acetonitrile) is run through the column to elute the different compounds at different times.

  • Detection: A detector, typically a UV-Vis absorbance detector, measures the compounds as they elute from the column.[18]

  • Quantification: The concentration of the target additive is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

Visualizations: Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Additive-Related Plating Defects

G start Plating Defect Observed (e.g., Dullness, Brittleness) hull_cell Perform Hull Cell Test start->hull_cell analyze_panel Analyze Panel Across Current Density Range hull_cell->analyze_panel is_additive_related Defect Corrected by Additive Adjustment in Test? analyze_panel->is_additive_related adjust_bath Adjust Additive Concentration in Production Bath is_additive_related->adjust_bath Yes is_contam Suspect Contamination or Breakdown Products is_additive_related->is_contam No end Problem Resolved adjust_bath->end carbon_treat Perform Lab-Scale Carbon Treatment is_contam->carbon_treat retest_hull Retest with Hull Cell carbon_treat->retest_hull implement_correction Implement Carbon Treatment on Production Bath retest_hull->implement_correction Improvement Seen check_params Review Operating Parameters (Temp, Purity, Filtration) retest_hull->check_params No Improvement implement_correction->end check_params->start

Caption: A logical workflow for diagnosing and resolving common electroplating defects related to organic additives.

Diagram 2: Factors Influencing Additive Consumption

G cluster_inputs Replenishment cluster_outputs Consumption Pathways center Additive Concentration in Plating Bath drag_out Drag-Out (Mechanical Loss) center->drag_out incorporation Incorporation into Deposit center->incorporation decomposition Electrochemical & Chemical Decomposition center->decomposition dosing Manual or Automated Dosing dosing->center

Caption: Key pathways for the consumption and replenishment of organic additives in an electroplating bath.

References

  • Bard, A. J., et al. (2003). The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries. Journal of The Electrochemical Society, 150(4), C244-C250.
  • Gabrielli, C., et al. (2005). SPE-HPLC Detection of Organic Additives in Acidic Copper Plating Baths I. Sulfopropyl Disulfide-Based Brighteners. Journal of The Electrochemical Society, 152(10), C667.
  • Laikhtman, M., & Rohrer, J. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Ethanesulfonic acid, 2-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-, sodium salt (1:1). CompTox Chemicals Dashboard.
  • LookChem. (n.d.). 2,2'-(Hydroxyimino)bisethanesulfonic acid disodium. Retrieved January 26, 2026, from [Link]

  • ChemResearch Co. (2024). Copper Plating Problems (& Their Solutions). Retrieved January 26, 2026, from [Link]

  • Journal of Electrochemistry. (2023).
  • Hung, D. C. (2002). HPLC method development for the analysis of electroplating baths used in the electronic industry. Hong Kong University of Science and Technology.
  • PubChem. (n.d.). 2-(Bis(2-hydroxyethyl)amino)ethanesulphonic acid.
  • Sharretts Plating Company. (n.d.). Complete Guide to Electroplating Defects & Issues. Retrieved January 26, 2026, from [Link]

  • U.S. Patent 5,223,118. (1993).
  • Pavco. (n.d.). Analyzing Plating Bath Components with High-Performance Liquid Chromatography. Retrieved January 26, 2026, from [Link]

  • Lou, X., et al. (2021). Study the effects of methane disulfonic acid sodium salt on Cr (VI) reduction using rotating disk electrode.
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Technical Support Center: Grain Size Control in Copper Electrodeposition Using DESHA

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for utilizing Diethyl Succinate-1-Hexadecanesulfonate (DESHA) in copper electrodeposition. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging advanced electroplating techniques. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of using DESHA to achieve precise control over copper grain size and deposit morphology. Our approach is rooted in scientific principles and practical, field-proven experience.

Introduction to DESHA in Copper Electroplating

Diethyl Succinate-1-Hexadecanesulfonate (DESHA) is a specialized organic additive designed to function as a grain refiner and leveling agent in acidic copper electroplating baths. Its unique molecular structure, incorporating a long hydrophobic alkyl chain, a succinate ester group, and a terminal sulfonate group, suggests a multi-faceted role at the cathode surface. The hexadecanesulfonate tail likely acts as a surfactant, modifying the electrochemical double layer, while the succinate and sulfonate functionalities are expected to influence copper ion deposition kinetics, leading to finer, more uniform grain structures. This guide will help you harness the capabilities of DESHA and troubleshoot common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of DESHA in a copper plating bath?

A1: DESHA is believed to function as a multi-purpose additive. Its sulfonate group is known to refine grain size and improve the tensile properties of the copper foil.[1] The succinate component can act as a leveler and brightener, promoting uniform deposition.[2] The long alkyl chain provides surfactant properties, influencing the overall deposit morphology.

Q2: What is a typical starting concentration for DESHA in my plating bath?

A2: The optimal concentration of organic additives is highly dependent on the specific plating conditions, including current density, bath composition, and desired deposit properties. For a novel additive like DESHA, it is recommended to start with a low concentration, in the range of 1-10 mg/L, and perform a systematic study (e.g., a Hull cell analysis) to determine the optimal working range for your application.

Q3: I am observing inconsistent grain size across my deposited copper film. What could be the cause?

A3: Inconsistent grain size can stem from several factors:

  • Non-uniform DESHA concentration: Inadequate bath agitation can lead to localized depletion or excess of the additive at the cathode surface.

  • Current density variations: Different current densities across the substrate will lead to variations in grain size.[3]

  • Contamination: Organic or inorganic impurities in the plating bath can interfere with the function of DESHA.[4]

  • DESHA degradation: Over time, especially with prolonged electrolysis, DESHA may undergo electrochemical degradation, leading to a decrease in its effectiveness.[4][5]

Q4: My copper deposit appears dull and lacks brightness. How can I improve this?

A4: Dull deposits are often a sign of an imbalanced additive package or incorrect plating parameters. With DESHA, consider the following:

  • DESHA concentration: An incorrect concentration of DESHA, which has brightening properties due to its succinate group, can lead to dullness.

  • Interaction with other additives: The performance of DESHA can be influenced by other additives in the bath, such as suppressors and accelerators. The ratio of these components is critical.

  • Bath purity: Organic contaminants can cause dull deposits.[6] Consider a carbon treatment of your plating solution.

Q5: Can DESHA degrade in the plating bath, and how would I know?

A5: Yes, organic additives, especially those containing sulfonate groups, are known to degrade in acidic copper plating baths through electrochemical oxidation or reduction.[4][5] Signs of DESHA degradation include a gradual loss of grain refining and leveling effects, leading to coarser grains and a rougher surface finish over time. To monitor this, regular analysis of the bath's performance using techniques like cyclic voltammetry stripping (CVS) or, more directly, liquid chromatography is recommended.[7]

In-Depth Troubleshooting Guides

Issue 1: Poor Adhesion of the Copper Deposit

Symptoms: The deposited copper layer peels or flakes off the substrate easily.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Inadequate Substrate Cleaning The presence of oils, oxides, or other contaminants on the substrate surface prevents proper bonding of the copper deposit.1. Implement a thorough multi-stage cleaning process: alkaline soak, electrocleaning, and an acid pickle.[8] 2. Ensure thorough rinsing with deionized water between each cleaning step to prevent drag-in of contaminants.[6]
High Internal Stress An imbalance in the additive concentrations, including DESHA, can lead to high internal stress in the deposit, causing it to detach from the substrate.1. Optimize the DESHA concentration. High concentrations of leveling agents can increase stress. 2. Adjust the current density; very high or very low current densities can contribute to stress.
Incorrect Bath Chemistry Deviations from the recommended concentrations of copper sulfate, sulfuric acid, or chloride ions can affect deposit properties and adhesion.1. Perform a chemical analysis of the main bath components.[9][10] 2. Adjust the concentrations to their optimal values.
Issue 2: Pitting and Roughness in the Copper Deposit

Symptoms: The surface of the copper deposit has small pits, holes, or a rough, sandpaper-like texture.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Particulate Matter in the Bath Suspended solid particles in the plating solution can adhere to the cathode surface, causing pitting and roughness.[4]1. Implement continuous filtration of the plating bath using a 1-5 µm filter.[8] 2. Use anode bags to prevent sludge from the anodes from entering the solution.[8]
High Current Density Excessive current density can lead to dendritic or "burnt" deposits, which are rough and porous.1. Reduce the applied current density. 2. Optimize the current density for a smooth, semi-bright to bright deposit.
Organic Contamination Breakdown products of DESHA or other organic additives, or external organic contaminants, can cause uneven plating.[4]1. Perform a carbon treatment to remove organic impurities. 2. Ensure proper maintenance and regular analysis of the organic additive concentrations.
Hydrogen Evolution At very high current densities or low pH, hydrogen gas can evolve at the cathode, leading to pitting.1. Ensure the current density is within the optimal range. 2. Maintain proper bath agitation to dislodge any hydrogen bubbles from the cathode surface.

Experimental Protocols

Protocol 1: Hull Cell Test for Optimizing DESHA Concentration

The Hull cell is an invaluable tool for qualitatively assessing the performance of a plating bath over a range of current densities.

Methodology:

  • Prepare the Bath: Fill a standard 267 mL Hull cell with the copper plating solution to be tested, containing all components except DESHA.

  • Add DESHA: Add a calculated amount of DESHA stock solution to achieve the desired starting concentration (e.g., 1 mg/L).

  • Insert Electrodes: Place a clean, polished brass or copper Hull cell panel as the cathode and a copper anode.

  • Plate: Apply a total current of 2A for 5 minutes with gentle agitation.

  • Analyze: Remove the cathode panel, rinse, and dry. Observe the appearance of the deposit across the panel, which corresponds to a range of current densities (low on the right, high on the left).

  • Iterate: Repeat the process with varying concentrations of DESHA to identify the range that produces the desired bright, level, and fine-grained deposit.

Protocol 2: Analysis of DESHA Concentration via High-Performance Liquid Chromatography (HPLC)

Directly measuring the concentration of organic additives like DESHA is crucial for maintaining bath stability.

Methodology:

Note: This is a general guideline and the specific method may need to be developed and validated for DESHA.

  • Instrumentation: Use a liquid chromatography system with a PEEK flow pathway to resist the acidic plating bath matrix.[7] An absorbance detector (e.g., UV-Vis) is typically used.

  • Column: A suitable reversed-phase column (e.g., C18) may be effective.

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution is a common starting point for separating organic additives.

  • Sample Preparation: Dilute a sample of the plating bath with deionized water to bring the DESHA concentration into the analytical range of the instrument.

  • Calibration: Prepare a series of calibration standards of DESHA in a clean plating bath matrix.

  • Analysis: Inject the standards and the diluted sample to quantify the DESHA concentration.

Visualizations

Logical Relationship of DESHA's Functional Groups

DESHA_Function cluster_FunctionalGroups Functional Groups cluster_Effects Effects on Deposition DESHA DESHA Molecule Succinate Succinate Ester Group DESHA->Succinate Provides Sulfonate Sulfonate Group DESHA->Sulfonate Provides Alkyl Hexadecane Chain DESHA->Alkyl Provides Leveling Leveling & Brightening Succinate->Leveling Leads to GrainRefinement Grain Refinement Sulfonate->GrainRefinement Leads to Surfactant Surfactant Action Alkyl->Surfactant Leads to FineGrainedDeposit Fine-Grained, Uniform Copper Deposit Leveling->FineGrainedDeposit Contribute to GrainRefinement->FineGrainedDeposit Contribute to Surfactant->FineGrainedDeposit Contribute to

Caption: Functional components of the DESHA molecule and their expected effects.

Troubleshooting Workflow for Grain Size Issues

Troubleshooting_Workflow Start Inconsistent Grain Size Observed CheckAgitation Is Bath Agitation Uniform? Start->CheckAgitation CheckCurrent Is Current Density Uniform? CheckAgitation->CheckCurrent Yes ImproveAgitation Improve Bath Agitation CheckAgitation->ImproveAgitation No AnalyzeDESHA Analyze DESHA Concentration CheckCurrent->AnalyzeDESHA Yes AdjustAnode Adjust Anode/Cathode Geometry CheckCurrent->AdjustAnode No CheckContamination Suspect Contamination? AnalyzeDESHA->CheckContamination In Spec AdjustDESHA Adjust DESHA Concentration AnalyzeDESHA->AdjustDESHA Out of Spec CarbonTreat Perform Carbon Treatment CheckContamination->CarbonTreat Yes ReEvaluate Re-evaluate Deposit CheckContamination->ReEvaluate No ImproveAgitation->ReEvaluate AdjustAnode->ReEvaluate AdjustDESHA->ReEvaluate CarbonTreat->ReEvaluate

Caption: A logical workflow for troubleshooting inconsistent grain size.

References

  • Computational analysis and experimental evidence of two typical levelers for acid copper electroplating. (n.d.). Request PDF. Retrieved January 26, 2026, from [Link]

  • The Role of Sulfonic Acid in Electroplating. (2025, March 19). Capital Resin Corporation. [Link]

  • Application of Electroplating Intermediates in Multilayer Nickel Plating System. (2023, June 15). Labinsights. [Link]

  • Investigation of Through-Hole Copper Electroplating with Methyl Orange as A Special Leveler. (2022). Journal of Electrochemistry. [Link]

  • The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries. (2025, August 9). Request PDF. [Link]

  • The Degradation Behavior of Brightener on Dimensionally Stable Anodes during the Copper Electrodeposition. (2019, August 26). ResearchGate. [Link]

  • Impact of Leveler Molecular Weight and Concentration on Damascene Copper Electroplating. (2025, August 8). ResearchGate. [Link]

  • Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils. (n.d.). MDPI. [Link]

  • Interaction of copper with DNA and antagonism by other metals. (n.d.). PubMed. [Link]

  • Elemental Analysis During the Electroplating Process with contrAA 800 (EN). (n.d.). Analytik Jena. [Link]

  • Experimental and Theoretical Study of the New Leveler Basic Blue 1 during Copper Superconformal Growth. (2023, October 11). PubMed. [Link]

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  • How to perform chemical analysis on electroplating solution. (2025, June 9). Hebei Ruisite Precision Technology Co., Ltd.. [Link]

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  • Electrodeposition of Copper Coatings on Sandblasted 304 Stainless Steel Surfaces: A Characterization Study Using Computer Vision Methods. (2023, November 3). MDPI. [Link]

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  • Complete Guide to Electroplating Defects & Issues. (n.d.). Sharretts Plating. [Link]

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Validation & Comparative

A Comparative Guide to DESHA and Other Brighteners in Copper Electrodeposition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and electronics manufacturing, the pursuit of pristine, high-performance copper electrodeposits is a constant endeavor. The judicious selection of organic additives is paramount to achieving desired deposit characteristics. Among these, brighteners, also known as accelerators, play a pivotal role in refining grain structure, enhancing surface luster, and improving the mechanical properties of the deposited copper. This guide provides an in-depth comparison of bis(3-sulfopropyl) disulfide (DESHA or SPS), a widely utilized brightener, with other alternatives in acid copper electrodeposition. We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols for evaluation, empowering you to make informed decisions for your specific applications.

The Role of Brighteners in Copper Electrodeposition: A Mechanistic Overview

In acid copper electroplating, the deposition of copper ions (Cu²⁺) onto a substrate is a complex process influenced by a synergistic interplay of three main types of organic additives:

  • Suppressors: Typically high-molecular-weight polymers like polyethylene glycol (PEG), which adsorb on the copper surface and inhibit deposition, leading to a more uniform current distribution.

  • Brighteners (Accelerators): These are sulfur-containing organic molecules that counteract the effect of the suppressor, accelerating the copper deposition rate. This competitive adsorption is crucial for achieving fine-grained, bright deposits.[1][2]

  • Levelers: Organic compounds that preferentially adsorb at high-current-density areas (peaks) on the substrate, inhibiting growth and promoting a smoother, more level surface.

DESHA (SPS) is a classic example of a brightener. Its mechanism of action involves a catalytic cycle at the cathode surface. The disulfide bond in the SPS molecule is cleaved upon adsorption, forming two molecules of 3-mercapto-1-propanesulfonic acid (MPS).[3] This MPS molecule is the active species that accelerates the charge transfer reaction for copper deposition. This acceleration is achieved by displacing the inhibiting suppressor layer and providing a preferential pathway for Cu²⁺ reduction.

cluster_solution Plating Bath cluster_cathode Cathode Surface SPS DESHA (SPS) Adsorbed_MPS Adsorbed MPS SPS->Adsorbed_MPS Adsorption & Cleavage Cu2_ion Cu²⁺ Cu2_ion->Adsorbed_MPS Reduction Suppressor Suppressor (PEG) Adsorbed_Suppressor Adsorbed Suppressor Layer Cu_deposit Copper Deposit Adsorbed_Suppressor->Cu_deposit Inhibition Adsorbed_MPS->Cu_deposit Accelerated Deposition

Caption: Mechanism of DESHA (SPS) as a brightener in copper electrodeposition.

Comparative Analysis of DESHA with Alternative Brighteners

While DESHA is a workhorse in the industry, several other brighteners offer distinct advantages depending on the application. The choice of brightener significantly impacts throwing power, deposit morphology, and mechanical properties.

A comparative study on plating through holes (PTH) in printed circuit boards (PCBs) evaluated the performance of 3-mercapto-1-propanesulfonate (MPS), 3-S-thiuronium propanesulfonate (UPS), and 3-(benzothiazolyl-2-mercapto)-propyl-sulfonate (ZPS).[4] The results indicated that UPS and ZPS exhibited weaker depolarization effects compared to MPS, leading to better throwing power in the PTHs.[4] Good thermal reliability of the plated copper was achieved with 1 ppm of MPS, 10 ppm of UPS, or 20 ppm of ZPS.[4]

BrightenerChemical StructureKey Performance CharacteristicsTypical Concentration Range
DESHA (SPS) O₃S-(CH₂)₃-S-S-(CH₂)₃-SO₃- Strong accelerator- Produces bright, ductile deposits- Widely used in various applications1 - 50 ppm
MPS HS-(CH₂)₃-SO₃- Very strong accelerator- Can lead to lower throwing power if not optimized1 - 10 ppm
UPS H₂N-C(=NH)-S-(CH₂)₃-SO₃- Weaker accelerator than MPS- Good throwing power- Suitable for through-hole plating5 - 20 ppm
ZPS (C₇H₄NS)-S-(CH₂)₃-SO₃- Weakest accelerator in this comparison- Excellent throwing power- Good thermal reliability of the deposit10 - 50 ppm

Table 1: Comparison of DESHA (SPS) with other common brighteners.

Experimental Evaluation of Brightener Performance

To objectively compare the performance of different brighteners, a systematic experimental approach is essential. The following are key experimental protocols used in the industry.

Hull Cell Testing

The Hull Cell is a trapezoidal-shaped plating cell that allows for the evaluation of a plating bath over a wide range of current densities on a single test panel.[5][6][7] This qualitative test is invaluable for quickly assessing the bright operating range, identifying potential issues like burning or dullness, and determining the optimal brightener concentration.[5][8][9]

Experimental Protocol for Hull Cell Testing:

  • Bath Preparation: Prepare a standard acid copper plating bath containing copper sulfate, sulfuric acid, and chloride ions. Add the suppressor and leveler at their recommended concentrations.

  • Blank Panel: Run a Hull cell test on the base solution without any brightener to establish a baseline. Typically, a current of 2 amperes is applied for 10 minutes.[7]

  • Brightener Addition: Add a known concentration of the brightener to be tested to the Hull cell.

  • Plating: Insert a clean, polished brass or copper panel as the cathode and a copper anode. Apply a constant DC current (e.g., 2A) for a fixed duration (e.g., 10 minutes).[7]

  • Analysis: After plating, rinse and dry the panel. Observe the appearance of the deposit across the panel, which corresponds to different current densities. The bright plating range is the area with a mirror-like finish.

  • Comparison: Repeat the test with different brighteners or different concentrations of the same brightener to compare their performance.

A Prepare Base Plating Bath B Run Blank Hull Cell Test A->B C Add Brightener to Hull Cell B->C D Conduct Plating on Test Panel C->D E Analyze Deposit Appearance D->E F Compare with Other Brighteners E->F

Caption: Experimental workflow for Hull Cell testing of brighteners.

Cyclic Voltammetry Stripping (CVS)

CVS is a powerful electrochemical technique for the quantitative analysis of organic additives in plating baths.[10][11] It measures the effect of additives on the copper deposition and stripping process, providing a measure of their activity.[2][10]

Experimental Protocol for CVS Analysis:

  • Electrolyte Preparation: Prepare a series of standard solutions with known concentrations of the brightener in the base electrolyte containing the suppressor and leveler.

  • Instrumentation: Use a potentiostat with a three-electrode setup: a rotating disk electrode (RDE) as the working electrode, a platinum counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Measurement: For each standard solution, perform a cyclic voltammogram. The potential is swept between a cathodic limit (for copper deposition) and an anodic limit (for copper stripping). The area under the stripping peak is proportional to the amount of copper deposited, which is influenced by the brightener concentration.

  • Calibration Curve: Plot the stripping peak area as a function of the brightener concentration to create a calibration curve.

  • Sample Analysis: Measure the stripping peak area for the unknown sample and determine its brightener concentration from the calibration curve.

Deposit Characterization

Beyond the electrochemical evaluation, it is crucial to characterize the physical properties of the copper deposits obtained with different brighteners.

  • Surface Morphology and Roughness: Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface topography and quantify the surface roughness of the electrodeposits.[12][13][14] A desirable brightener will produce a smooth, fine-grained deposit.

  • Throwing Power: This parameter measures the ability of a plating bath to produce a uniform deposit thickness on an irregularly shaped cathode. It is particularly important for applications with complex geometries, such as plating through-holes in PCBs. A common method for measuring throwing power is using a Haring-Blum cell.

  • Current Efficiency: This is the ratio of the actual amount of metal deposited to the theoretical amount predicted by Faraday's law.[15] It is a measure of the efficiency of the electrodeposition process.

Synergistic and Antagonistic Interactions

The performance of a brightener is not solely dependent on its own chemical nature but is also significantly influenced by its interaction with other additives in the plating bath.

  • Synergy with Suppressors: Brighteners and suppressors exhibit a competitive adsorption mechanism. The suppressor forms an inhibiting layer, and the brightener displaces this layer at specific sites to accelerate deposition. The balance between these two additives is critical for achieving a uniform and bright deposit.[16]

  • Interaction with Levelers: Levelers and brighteners can have complex interactions. In some cases, they can act synergistically to produce a very smooth and level surface. In other instances, an excess of one can be detrimental to the function of the other.

Brightener Brightener (e.g., DESHA) Suppressor Suppressor (e.g., PEG) Brightener->Suppressor Competitive Adsorption Leveler Leveler Brightener->Leveler Synergistic/Antagonistic Interaction Deposit Deposit Properties (Brightness, Uniformity, etc.) Brightener->Deposit Accelerates Deposition Suppressor->Leveler Interaction Suppressor->Deposit Inhibits Deposition Leveler->Deposit Promotes Leveling

Caption: Interplay of additives in a copper electrodeposition bath.

Degradation of Brighteners

Organic additives, including brighteners, can degrade over time in an operating electroplating bath due to electrochemical oxidation at the anode and reduction at the cathode.[17][18] The degradation of DESHA (SPS), for instance, can lead to the formation of byproducts that may negatively impact the plating performance, such as a decrease in the brightening effect or an increase in internal stress in the deposit.[18] Regular monitoring of the brightener concentration and the overall bath health is crucial for maintaining consistent deposit quality.

Conclusion

The selection of an appropriate brightener is a critical decision in the formulation of a copper electroplating bath. DESHA (SPS) remains a popular and effective choice for a wide range of applications due to its strong accelerating properties and the resulting bright and ductile deposits. However, for specific applications, such as high-aspect-ratio through-hole plating, alternative brighteners like UPS and ZPS may offer superior performance in terms of throwing power.

A thorough understanding of the mechanisms of action, the synergistic and antagonistic interactions with other additives, and the potential for degradation is essential for optimizing the electrodeposition process. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different brighteners, enabling researchers and engineers to tailor their plating solutions to meet the demanding requirements of modern electronics and materials science.

References

  • Eddings, E. G., & Ring, T. A. (n.d.). Brighteners in Acid Copper Plating Baths. Chemical Engineering | University of Utah. Retrieved from [Link]

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  • ResearchGate. (2022, March 14). How to correctly perform the Cyclic voltammetric stripping (CVS) analysis for the determination of the additives in a copper electroplating bath? Retrieved from [Link]

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A Senior Application Scientist's Guide to Performance Evaluation of Plating Additives for Through-Hole Filling: A Comparative Analysis Featuring "Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Organic Additives in High-Density Interconnects

The relentless drive towards miniaturization in electronics has escalated the complexity of printed circuit boards (PCBs), demanding flawless copper electroplating in high aspect ratio (HAR) through-holes and vias. Achieving uniform, void-free copper deposits in these microscopic features is paramount for board reliability and performance. The success of this intricate process hinges on the sophisticated interplay of organic additives within the copper electroplating bath. These additives, typically categorized as accelerators, suppressors, and levelers, work in concert to control the local deposition rate, ensuring that the center of the through-hole plates at a comparable or faster rate than its entrance.

This guide provides a comprehensive framework for evaluating the performance of additives for through-hole filling. We will dissect a robust experimental methodology, establish performance benchmarks using well-characterized industry-standard additives, and apply this framework to a novel compound: Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt (CAS 133986-51-3). While direct performance data for this specific compound in through-hole filling is not publicly available, we will deduce its probable function based on its chemical structure and the known roles of its constituent functional groups. This analysis will serve as a blueprint for researchers and engineers on how to approach the evaluation and potential integration of new, uncharacterized additives into their plating processes.

Understanding the Additive Ecosystem in Copper Electroplating

A typical acid copper plating solution for advanced PCB applications is a carefully balanced system.[1] While copper sulfate serves as the metal source and sulfuric acid ensures conductivity, the organic additives govern the quality of the deposit.[1][2]

  • Accelerators (Brighteners): These are typically sulfur-containing compounds, with Bis(3-sulfopropyl) disulfide (SPS) being a prime example.[1][3] They adsorb onto the copper surface and catalytically enhance the copper deposition rate, a phenomenon particularly crucial at the bottom of a through-hole where suppressor concentration is lower.[4]

  • Suppressors (Carriers): Usually high-molecular-weight polymers like Polyethylene Glycol (PEG), these additives form an inhibiting layer on the cathode surface in the presence of chloride ions.[1] This layer suppresses copper deposition. Their larger size leads to diffusion limitations within the confined geometry of a through-hole, resulting in lower concentrations at the center compared to the board surface.

  • Levelers: Levelers are often nitrogen-containing organic molecules that preferentially adsorb at high-current-density areas, such as the sharp corners at the entrance of a via.[5] By inhibiting deposition at these points, they prevent the hole from "pinching off" prematurely, allowing for uniform filling. Janus Green B (JGB) is a classic example of such a compound.

The synergy and competitive adsorption among these three components are what enable "bottom-up" or "conformal" filling of HAR features.

Hypothesizing the Role of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt

Let us analyze the structure of our target compound to postulate its function within the plating bath.

Structure: [Na+] [-O3S-CH2-CH2-N(OH)-CH2-CH2-SO3-] [Na+]

The molecule possesses two key features:

  • Two Sulfonate Groups (-SO₃⁻): These are highly polar, anionic groups that ensure excellent water solubility. In electroplating, such groups are known to be attracted to the positively charged anode but also exist throughout the electrolyte, and their presence on a molecule can influence its interaction with the cathode surface and copper ions.[3][6]

  • A Central Hydroxyimino Group (-N(OH)-): The nitrogen and oxygen atoms in this group possess lone pairs of electrons, making them potential sites for coordination with copper ions or adsorption onto the copper surface. Oxime and other nitrogen-containing functional groups are known to act as complexing agents and can inhibit electrochemical reactions, a characteristic feature of levelers and suppressors.[7][8]

Crucially, the molecule lacks the characteristic thiol (-SH) or disulfide (-S-S-) moieties that are the hallmark of common accelerators like MPS and SPS.[1] Therefore, it is highly improbable that this compound functions as an accelerator.

Postulated Function: Based on its structure—a central, polar, nitrogen- and oxygen-containing group capable of surface adsorption, flanked by two solubilizing sulfonate groups—Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt is hypothesized to function as a leveling agent or a secondary suppressor. It would likely adsorb onto the cathode, particularly at points of high current density, to inhibit deposition and promote a more uniform plating thickness distribution within the through-hole.

A Validated Experimental Protocol for Additive Performance Evaluation

To objectively assess the performance of a new additive like our target compound, a standardized and self-validating experimental workflow is essential. This protocol ensures that observed effects are directly attributable to the additive .

G P1 Prepare Base Electrolyte (CuSO₄, H₂SO₄, Cl⁻) P2 Cyclic Voltammetry (CV) - Establish baseline response P1->P2 P3 Plate Test Coupon - No additives P2->P3 P4 Cross-section & Analyze - Measure initial Throwing Power (TP) P3->P4 D1 Introduce Additive(s) - Titrate target compound - Test with/without standard additives P4->D1 D2 Repeat CV Analysis - Observe polarization changes - Quantify suppression/acceleration D1->D2 T1 Plate HAR Test Coupon - Standardized conditions (Current density, temp, agitation) D2->T1 Optimized Concentration T2 Cross-section & Microscopic Analysis T1->T2 T3 Quantitative Analysis - Throwing Power (TP) - Dimple Depth / Planarity - Void/Seam Detection T2->T3 T4 Mechanical & Thermal Testing - Tensile Strength & Elongation - Thermal Cycling / Shock T2->T4

Caption: Experimental workflow for evaluating a novel plating additive.
Step-by-Step Methodology
  • Establish a Baseline (Part 1):

    • Protocol: Prepare a base electrolyte containing high-purity copper sulfate, sulfuric acid, and chloride ions.

    • Causality: This step is critical to isolate the effects of the organic additives. Without a baseline, it's impossible to determine if a change in plating performance is due to the additive or variations in the base chemistry.

    • Validation: Perform Cyclic Voltammetry (CV) to record the characteristic electrochemical response of the base bath. Plate a standard test coupon with through-holes and analyze the cross-section to determine the poor initial throwing power inherent to an additive-free system.

  • Electrochemical Characterization (Part 2):

    • Protocol: Introduce the test additive (Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt) into the baseline bath at various concentrations. Repeat the CV analysis for each concentration.

    • Causality: CV provides immediate insight into the additive's function. A shift in the plating potential to more negative values (increased polarization) indicates an inhibitory or suppressive effect. Conversely, a shift to more positive values indicates an accelerating effect. The magnitude of this shift helps determine the additive's strength.

    • Validation: The systematic change in the CV curve with increasing additive concentration provides a dose-response relationship, validating its electrochemical activity.

  • Through-Hole Filling and Metrology (Part 3):

    • Protocol: Using the most promising additive concentration determined from CV, plate a high aspect ratio test panel under tightly controlled conditions (e.g., 2.0 A/dm², 25°C, controlled agitation).

    • Causality: This is the definitive test of the additive's practical performance. It moves from theoretical electrochemical behavior to real-world filling capability.

    • Validation: The plated coupon is meticulously cross-sectioned, polished, and examined under a microscope. Key performance indicators (KPIs) are measured:

      • Throwing Power (TP): The ratio of the copper thickness at the center of the hole to the thickness on the surface. A TP > 80% is typically desired.

      • Via Dimple: The depth of the depression on the surface of the filled via. A smaller dimple indicates better leveling and is crucial for subsequent processing steps.

      • Deposit Morphology: Examination for voids, seams, or inclusions that would compromise the integrity of the connection.

      • Mechanical Properties: The deposited copper should be tested for tensile strength and elongation to ensure it can withstand the thermal and mechanical stresses of PCB assembly and operation.

Comparative Performance Data: Benchmarking Against Industry Standards

To contextualize the potential performance of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt, we must compare its expected behavior against established additives. The following table summarizes typical performance characteristics.

Additive ClassExample CompoundTypical ConcentrationPrimary FunctionImpact on Throwing Power (TP)Via DimpleDeposit Appearance
Accelerator SPS10-100 ppmIncreases deposition rate in suppressed areasIndirectly improves by enabling bottom-up fillN/A (works with others)Bright
Suppressor PEG (Mw 3000)200-800 ppmGeneral deposition inhibitionSignificantly improves (creates differential)Large (if used alone)Semi-bright to Matte
Leveler Janus Green B1-10 ppmInhibits high-current-density areasImproves TP, prevents pinch-offSignificantly reducesBright, Level
Hypothesized Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt (To be determined)Leveler / Suppressor Expected to improve Expected to reduce Expected to be bright

Mechanism of Action: The Science of Competitive Adsorption

The successful filling of a through-hole is a dynamic process governed by the competitive adsorption of accelerators, suppressors, and levelers on the cathode surface. This mechanism ensures that deposition is suppressed on the surface and at the via opening while being accelerated deep within the feature.

Caption: Competitive adsorption model for through-hole filling additives.

Our target compound, Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt, would fit into this model as a leveler. Due to its charge and polar functional groups, it would be drawn to the high-field regions at the via mouth, adsorbing there and creating a localized barrier to copper deposition. This action complements the broader inhibition from the suppressor (PEG) on the surface and allows the smaller, more mobile accelerator (SPS) to dominate the electrochemical landscape deep inside the via, promoting the desired bottom-up filling mechanism.

Conclusion and Forward Outlook

While direct experimental data on the performance of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt in through-hole filling remains to be published, a thorough analysis of its chemical structure provides a strong, scientifically-grounded hypothesis for its function. Its combination of sulfonate and hydroxyimino moieties strongly suggests a role as a leveling agent or a suppressor, designed to inhibit deposition at high-current-density regions.

This guide has provided the essential framework for any researcher, scientist, or drug development professional to rigorously evaluate this—or any other novel additive. By establishing a robust baseline, performing systematic electrochemical analysis, and conducting meticulous metrology on plated test vehicles, one can definitively characterize an additive's performance and determine its viability for integration into advanced PCB manufacturing processes. The ultimate validation will come from executing the described protocols and comparing the resulting empirical data against the established benchmarks of industry-standard additives.

References

  • Feng, Z., et al. (2025). Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils. MDPI. Available at: [Link]

  • Feng, Z., et al. (2025). (PDF) Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils. ResearchGate. Available at: [Link]

  • Tu, K-N., et al. (2018). Impurity Effects in Electroplated-Copper Solder Joints. MDPI. Available at: [Link]

  • Hebert, K.R. (2003). The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries. ResearchGate. Available at: [Link]

  • Capital Resin Corporation. (2025). The Role of Sulfonic Acid in Electroplating. Capital Resin Corporation. Available at: [Link]

  • Yokoi, M., & Hayashi, T. (n.d.). Role of Additives in the Bright Copper Plating from Acid Copper Sulfate Bath and the History. Kinki University, University of Osaka Prefecture. Available at: [Link]

  • Hopax Fine Chemicals. (2022). Categories of electroplating additives and their applications. Hopax Fine Chemicals Blog. Available at: [Link]

  • Griesbeck, A.G., et al. (2018). 2-(Hydroxyimino)aldehydes: Photo- and Physicochemical Properties of a Versatile Functional Group for Monomer Design. PubMed. Available at: [Link]

  • Wang, C., et al. (2024). Novel Pyridine Oxime-Based Complexing Agents for Enhanced Corrosion Resistance in Zinc–Nickel Alloy Electroplating: Mechanisms and Applications. MDPI. Available at: [Link]

  • Wang, C., et al. (2025). (PDF) Novel Pyridine Oxime-Based Complexing Agents for Enhanced Corrosion Resistance in Zinc–Nickel Alloy Electroplating: Mechanisms and Applications. ResearchGate. Available at: [Link]

  • N.A. (n.d.). (PDF) Plating of tin and tin alloys from methanesulfonic acid baths. ResearchGate. Available at: [Link]

  • Qnity. (n.d.). Electroplating Solutions. Qnity. Available at: [Link]

  • Griesbeck, A.G., et al. (2025). 2-(Hydroxyimino)aldehydes: Photochemical and Physico-Chemical Properties of a versatile functional group for monomer design. ResearchGate. Available at: [Link]

  • Onomura, O. (2010). Electrochemistry of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. Available at: [Link]

  • Bard, A.J., et al. (n.d.). The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries. University of Texas at Austin. Available at: [Link]

  • MTC Chemical. (n.d.). Electroplating Chemicals. MTC Chemical. Available at: [Link]

  • Khadom, A.A. (2017). Review of Corrosion Inhibiting Mechanisms in Coatings. Bureau of Reclamation. Available at: [Link]

  • Sheldrick, S., et al. (2024). Studies of the Functionalized α-Hydroxy-p-Quinone Imine Derivatives Stabilized by Intramolecular Hydrogen Bond. Preprints.org. Available at: [Link]

  • N.A. (2025). Classification of suppressor additives based on synergistic and antagonistic ensemble effects. ResearchGate. Available at: [Link]

  • JX Metals Trading Co., Ltd. (n.d.). Electro Plating Chemicals (Ni,Sn,Cu). JX Metals Trading Co., Ltd.. Available at: [Link]

  • Sheldrick, S., et al. (2024). Studies of the Functionalized α-Hydroxy-p-Quinone Imine Derivatives Stabilized by Intramolecular Hydrogen Bond. MDPI. Available at: [Link]

  • N.A. (2024). BEST DIY Electroplating Solution. YouTube. Available at: [Link]

  • Aleshina, V.Kh., et al. (2025). Investigation of Copper Plating and Additive Interactions in the Presence of Fe3+/Fe2+ Redox Couple. ResearchGate. Available at: [Link]

  • N.A. (n.d.). FO Kaleidoscope* (Beta by AI). Great Britain Journals Press. Available at: [Link]

  • El-Lateef, H.M.A., et al. (2022). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI. Available at: [Link]

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Electrochemical analysis of SHS performance

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Electrochemical Analysis of Self-Assembled Monolayer (SHS) Performance

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the performance of Self-Assembled Monolayers (SHS), also known as Self-Assembled Monolayers (SAMs), with a focus on their electrochemical analysis. We will delve into the core principles of SHS characterization, present detailed experimental protocols, and offer a comparative analysis with alternative surface modification techniques. The objective is to equip researchers with the knowledge to critically evaluate and select the most appropriate surface chemistry for their applications, be it in biosensing, drug delivery, or fundamental surface science.

Introduction: The Critical Role of Surface Functionalization

In a multitude of scientific and technological fields, the ability to precisely control the properties of a surface at the molecular level is paramount. Self-Assembled Monolayers (SHS) have emerged as a powerful and versatile tool for tailoring the interfacial properties of various substrates.[1][2] These highly ordered molecular assemblies, typically formed by the spontaneous adsorption of molecules onto a substrate, offer a simple yet elegant method to control surface energy, wettability, biocompatibility, and electronic properties.[2] The most studied and well-understood SHS systems are those formed from the chemisorption of alkanethiols onto gold surfaces, owing to the strong and stable gold-sulfur bond.[3]

The performance of an SHS-modified surface is intrinsically linked to the quality of the monolayer. A well-formed SHS should exhibit a high degree of order, low defect density, and robustness to the surrounding environment. Electrochemical techniques have proven to be exceptionally sensitive and informative for probing these critical performance characteristics.

Foundational Electrochemical Techniques for SHS Analysis

Two primary electrochemical techniques, Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), are indispensable for the comprehensive characterization of SHS performance.

Cyclic Voltammetry (CV): A Window into Interfacial Electron Transfer

Cyclic Voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is swept linearly versus time between two or more set values while the resulting current is measured.[4] For SHS analysis, CV provides crucial information about the packing density and defectiveness of the monolayer. A well-formed, densely packed SHS acts as a barrier to electron transfer between the electrode and a redox probe in the electrolyte solution.

The presence of defects, such as pinholes or disordered domains, allows the redox probe to approach the electrode surface and undergo electron transfer, resulting in characteristic oxidation and reduction peaks in the voltammogram. The magnitude of these peaks is directly proportional to the number of defect sites.

Electrochemical Impedance Spectroscopy (EIS): Probing the Interfacial Impedance

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique that measures the impedance of an electrochemical system over a range of frequencies.[5][6][7] By applying a small amplitude AC potential, the frequency-dependent impedance can be modeled using equivalent electrical circuits, providing quantitative insights into the properties of the SHS-electrolyte interface.[8]

For a high-quality SHS, the impedance spectrum is typically dominated by a large semicircle in the Nyquist plot, representing a high charge-transfer resistance (Rct). This high resistance indicates that the monolayer is effectively blocking the flow of charge. Conversely, a defective monolayer will exhibit a smaller semicircle, signifying a lower Rct and easier charge transfer. EIS is particularly valuable for assessing the stability and integrity of SHS over time.[9]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the fabrication and electrochemical characterization of alkanethiol-based SHS on gold electrodes.

Preparation of Gold Electrodes

Reproducible SHS formation is critically dependent on a clean and smooth gold surface.

Protocol:

  • Mechanical Polishing: Polish the gold electrode with successively finer grades of alumina slurry (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad.

  • Sonication: Sonicate the polished electrode in ethanol and then in deionized water for 5 minutes each to remove any residual alumina particles.

  • Electrochemical Cleaning: Perform cyclic voltammetry in 0.5 M H₂SO₄ by cycling the potential between the onset of hydrogen evolution and gold oxide formation until a reproducible voltammogram characteristic of clean gold is obtained.[10]

  • Final Rinse: Thoroughly rinse the electrode with deionized water and dry under a stream of nitrogen.

SHS Formation

Protocol:

  • Prepare a 1-10 mM solution of the desired alkanethiol in absolute ethanol.

  • Immerse the freshly cleaned gold electrode into the thiol solution.

  • Allow the self-assembly process to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • After incubation, remove the electrode from the thiol solution and rinse thoroughly with ethanol and then deionized water to remove any non-specifically adsorbed molecules.

  • Dry the SHS-modified electrode under a gentle stream of nitrogen.

Electrochemical Characterization

Setup: A standard three-electrode electrochemical cell is used, consisting of the SHS-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or a saturated calomel electrode (SCE) as the reference electrode.[4]

Electrolyte: A solution containing a suitable redox probe, typically 1-5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in a supporting electrolyte such as 0.1 M KCl.

Cyclic Voltammetry (CV) Protocol:

  • Fill the electrochemical cell with the electrolyte solution.

  • Connect the electrodes to a potentiostat.

  • Scan the potential from an initial value where no faradaic reaction occurs to a final potential and then back. A typical range for the ferricyanide/ferrocyanide redox couple is from -0.2 V to +0.6 V vs. Ag/AgCl.

  • Record the resulting current as a function of the applied potential.

Electrochemical Impedance Spectroscopy (EIS) Protocol:

  • Set the DC potential to the formal potential of the redox probe (determined from the CV).

  • Apply a small amplitude AC potential (typically 5-10 mV).

  • Sweep the frequency over a wide range, for example, from 100 kHz to 0.1 Hz.

  • Record the real and imaginary components of the impedance at each frequency.

Performance Metrics and Comparative Analysis

The performance of an SHS can be quantified using several key metrics derived from electrochemical measurements.

Performance MetricElectrochemical TechniqueIndication of High Performance
Charge-Transfer Resistance (Rct) EISHigh Rct value
Double-Layer Capacitance (Cdl) EISLow Cdl value
Peak Separation (ΔEp) in CV CVLarge ΔEp or complete blocking of redox peaks
Reductive/Oxidative Desorption Potential CVMore extreme potentials required for desorption
Stability over Time EIS, CVMinimal change in Rct, Cdl, or CV profile over time
Comparison of Different SHS Chemistries

The choice of alkanethiol can significantly impact the performance of the resulting SHS.

SHS ChemistryKey CharacteristicsTypical Rct (Ω·cm²)
Short-chain Alkanethiols (e.g., C6) Less ordered, higher defect density10³ - 10⁴
Long-chain Alkanethiols (e.g., C16) Highly ordered, low defect density10⁶ - 10⁷
Mixed SHS (e.g., C11-OH and C11-CH3) Tailorable surface propertiesIntermediate, depends on ratio
Thiolated PEG Protein resistant, biocompatible10⁴ - 10⁵
SHS vs. Alternative Surface Modification Techniques
TechniqueAdvantages of SHSDisadvantages of SHS
Polymer Brushes Thinner, more defined thickness; Simpler preparationLess robust to harsh conditions
Silanization (on oxides) Strong covalent bond to a wider range of substratesProne to multilayer formation; Less ordered
Langmuir-Blodgett Films Precise control over molecular packingRequires specialized equipment; Less stable

Visualizing the Workflow and Concepts

To further clarify the experimental process and the interpretation of results, the following diagrams are provided.

SHS_Fabrication_Workflow cluster_prep Electrode Preparation cluster_shs SHS Formation cluster_char Electrochemical Characterization p1 Mechanical Polishing p2 Sonication p1->p2 p3 Electrochemical Cleaning p2->p3 s1 Immersion in Thiol Solution p3->s1 s2 Self-Assembly (18-24h) s1->s2 s3 Rinsing and Drying s2->s3 c1 Cyclic Voltammetry (CV) s3->c1 c2 Electrochemical Impedance Spectroscopy (EIS) s3->c2

Caption: Experimental workflow for SHS fabrication and electrochemical analysis.

EIS_Nyquist_Comparison origin xaxis origin->xaxis Z' (Ω) yaxis origin->yaxis -Z'' (Ω) start_high control_high start_high->control_high High Performance SHS (High Rct) end_high control_high->end_high High Performance SHS (High Rct) start_low control_low start_low->control_low Low Performance SHS (Low Rct) end_low control_low->end_low Low Performance SHS (Low Rct)

Caption: Nyquist plots comparing high and low-performance SHS.

Conclusion: The Power of Electrochemical Insight

Electrochemical analysis, particularly CV and EIS, provides an unparalleled level of insight into the performance of Self-Assembled Monolayers. By understanding the principles behind these techniques and following robust experimental protocols, researchers can confidently characterize the quality, stability, and functionality of their SHS-modified surfaces. This guide serves as a foundational resource for scientists and engineers seeking to leverage the power of SHS in their respective fields, enabling the development of more reliable and effective technologies.

References

  • Electrochemical Stability of Self-Assembled Monolayers on Gold.
  • Electrochemical Characterization of Self-Assembled Monolayers on Gold Substrates Derived from Thermal Decomposition of Monolayer - UR Scholarship Repository.University of Richmond.
  • Electrochemical Impedance Spectroscopy (EIS)
  • Cyclic Voltammetry Basic Principles, Theory & Setup.Ossila.
  • Self-Assembled Monolayers for Interfacial Engineering in Solution-Processed Thin-Film Electronic Devices: Design, Fabrication, and Applications | Chemical Reviews.
  • Thiol-Based Self-Assembled Monolayers: Formation, Organization, and the Role of Adsorbate Structure | Request PDF.
  • (PDF) Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy.
  • Electrochemical Impedance Spectroscopy (EIS)
  • Cyclic Voltammetry – Investig
  • Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology | Chemical Reviews.
  • Electrochemical Impedance Spectroscopy (EIS) Part 1 – Basic Principles | Metrohm.
  • Cyclic voltammetry (CV) to evaluate the effect of the gold surface...
  • (PDF) Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels.

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Safety Operating Guide

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides comprehensive, step-by-step procedures for the proper disposal of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt (CAS No. 133986-51-3). The information herein is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt is classified as a skin and eye irritant.[1] While not categorized as flammable or explosive under the Globally Harmonized System (GHS), prolonged exposure can present a moderate biological risk.[1]

Key Physical and Chemical Properties:

PropertyValueSource
CAS Number 133986-51-3[2]
Molecular Formula C4H9NNa2O7S2[2]
Molecular Weight 293.23 g/mol [2]
Appearance Solid[2]
Water Solubility 678 g/L at 20°C[2]
Storage Temperature Room Temperature, sealed in a dry place[2]

Hazardous Waste Determination

According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically "listed" or if it exhibits "characteristic" hazardous properties (ignitability, corrosivity, reactivity, or toxicity).[3]

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt is not found on the EPA's F, K, P, or U lists of hazardous wastes.[3] Therefore, a hazardous waste determination must be made based on its characteristics.[4] Given its classification as a skin and eye irritant, it may be considered hazardous due to its potential to cause harm to human health or the environment, which falls under the broader definition of toxicity.[1][4]

The following flowchart outlines the decision-making process for the disposal of this chemical:

WasteDisposalDecisionTree start Start: Unused or spent Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt is_waste Is the material a waste product? start->is_waste is_hazardous Does the waste meet hazardous criteria (e.g., irritant)? is_waste->is_hazardous Yes dispose_non_hazardous Dispose of as Non-Hazardous Waste (Consult local regulations) is_waste->dispose_non_hazardous No (e.g., for recycling) dispose_hazardous Dispose of as Hazardous Chemical Waste is_hazardous->dispose_hazardous Yes is_hazardous->dispose_non_hazardous No end_hazardous Follow Hazardous Waste Protocol dispose_hazardous->end_hazardous end_non_hazardous Follow Non-Hazardous Waste Protocol dispose_non_hazardous->end_non_hazardous

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.